Methyl 2-amino-4-fluorobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFRSTYHLYPSND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555517 | |
| Record name | Methyl 2-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2475-81-2 | |
| Record name | Methyl 2-amino-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2-amino-4-fluorobenzoate: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of Methyl 2-amino-4-fluorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical Identification and Properties
This compound is an aromatic organic compound containing an amino group, a fluorine atom, and a methyl ester functional group. These features make it a versatile building block in medicinal chemistry.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2475-81-2[1][2][3] |
| Molecular Formula | C8H8FNO2[1][2] |
| IUPAC Name | This compound[2] |
| InChI Key | UBFRSTYHLYPSND-UHFFFAOYSA-N[2] |
| SMILES | COC(=O)C1=C(N)C=C(F)C=C1[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 169.15 g/mol [1] |
| Appearance | Pale brown to pale cream powder, crystals, or crystalline powder[2] |
| Purity | ≥96-97%[1][2] |
| Proton NMR | Conforms to structure[2] |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following tables summarize its key safety information.
Table 3: GHS Hazard Classification
Note: GHS classification for the closely related isomer Methyl 4-amino-2-fluorobenzoate is provided for reference, as specific data for the 2-amino-4-fluoro isomer is not detailed in the search results. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound in use.
| Hazard Class | Category |
| Acute Toxicity, Oral | 4[4] |
Table 4: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed[4] |
| Precautionary | P264 | Wash hands thoroughly after handling[4] |
| Precautionary | P270 | Do not eat, drink or smoke when using this product[4] |
| Precautionary | P301+P317 | IF SWALLOWED: Get medical help[4] |
| Precautionary | P330 | Rinse mouth[4] |
| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant[4][5] |
Synthesis Protocol
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid. A general experimental protocol based on Fischer esterification is provided below.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-fluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: The product will precipitate out of the aqueous solution. Extract the product using a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
Fluorine-containing amino acids and their derivatives are of significant interest in medicinal chemistry.[6] The introduction of a fluorine atom can profoundly influence a drug candidate's metabolic stability, binding affinity, and pharmacokinetic properties (ADME).[7][8] Similarly, the strategic placement of a methyl group can modulate physicochemical and pharmacokinetic properties.[9][10]
This compound serves as a valuable building block for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[8] Its functional groups offer multiple points for chemical modification, making it a key intermediate for developing novel therapeutics in areas such as oncology, and cardiovascular and neurological disorders.[7]
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-amino-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-fluorobenzoate is an aromatic ester of significant interest in medicinal chemistry and drug development due to its unique structural features. The presence of a fluorine atom and an amino group on the benzene ring, coupled with the methyl ester functionality, imparts specific physicochemical properties that are crucial for its application as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural information, predicted and observed physical characteristics, spectroscopic data, and general reactivity. Detailed experimental protocols for the determination of key properties and a potential synthetic route are also presented.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
Synonyms: 2-Amino-4-fluorobenzoic acid methyl ester, Methyl 4-fluoroanthranilate
-
CAS Number: 2475-81-2[1]
-
Molecular Formula: C₈H₈FNO₂[1]
-
Molecular Weight: 169.15 g/mol
Structure:
Caption: Molecular structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted from computational models due to the limited availability of experimentally determined data.
| Property | Value | Source |
| Appearance | Pale brown to pale cream powder or crystals | [2] |
| Melting Point | Not available | |
| Boiling Point | 255.5 °C at 760 mmHg (Predicted) | [1] |
| 302.3 ± 27.0 °C (Predicted) | ||
| Density | 1.264 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol |
Chemical Properties
Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups: the aromatic amine, the fluorine substituent, and the methyl ester.
-
Amino Group: The primary amino group is nucleophilic and can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. It also acts as an activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions.
-
Fluorine Atom: As a halogen, fluorine is an ortho, para-directing deactivator for electrophilic aromatic substitution. However, its strong electron-withdrawing nature can influence the acidity of the amino protons and the basicity of the amine. The carbon-fluorine bond is generally very strong and stable.
-
Methyl Ester Group: The ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-amino-4-fluorobenzoic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.
Stability
Fluorinated aromatic compounds generally exhibit high thermal and chemical stability. The strong carbon-fluorine bond contributes to the overall robustness of the molecule. However, like many organic compounds, it may be sensitive to light and air over prolonged periods.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. The following information is based on typical spectroscopic characteristics of similar compounds and supplier-provided data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A supplier's specification sheet indicates that the proton NMR spectrum conforms to the structure. Based on the structure, the following proton signals are expected:
-
A singlet for the methyl ester protons (-OCH₃).
-
Signals for the aromatic protons, which will exhibit splitting patterns due to coupling with each other and with the fluorine atom.
-
A broad singlet for the amino protons (-NH₂).
-
-
¹³C NMR: The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in different chemical environments. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic ester with an amino group would be expected to show the following characteristic absorption bands:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C=O stretching: A strong absorption band for the ester carbonyl group, typically around 1700-1730 cm⁻¹.
-
C-O stretching: Strong bands for the ester C-O bonds in the 1000-1300 cm⁻¹ region.
-
C-F stretching: A strong absorption in the 1000-1400 cm⁻¹ region.
-
Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 169. Common fragmentation patterns for aromatic esters and amines would likely be observed, including:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 138.
-
Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 110.
-
Fragmentation of the aromatic ring.
Experimental Protocols
Synthesis via Fischer Esterification
A potential route to this compound is the Fischer esterification of 2-amino-4-fluorobenzoic acid with methanol in the presence of an acid catalyst.
Caption: A general workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorobenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.
Melting Point Determination
Caption: A general workflow for determining the melting point of a solid organic compound.
Detailed Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample carefully.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.
Safety and Handling
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
Conclusion
References
Methyl 2-amino-4-fluorobenzoate molecular structure and weight
This guide provides a detailed overview of the molecular structure and properties of Methyl 2-amino-4-fluorobenzoate, a key building block in organic synthesis, particularly relevant for researchers and professionals in drug development.
Molecular Properties
This compound is an aromatic organic compound. Its quantitative properties are summarized in the table below, providing a clear reference for experimental and theoretical applications.
| Property | Value | Source |
| Molecular Formula | C₈H₈FNO₂ | [1][2][3] |
| Molecular Weight | 169.15 g/mol | [2][4][5] |
| IUPAC Name | This compound | [3] |
| CAS Number | 2475-81-2 | [1][2][3] |
| Canonical SMILES | COC(=O)C1=C(N)C=C(F)C=C1 | [3] |
Molecular Structure Visualization
The structural formula of this compound is depicted below. The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), an amino group (-NH₂), and a fluorine atom (-F). The relative positions of these substituents are critical to its chemical reactivity and use in synthesizing more complex molecules.
This guide is intended for informational purposes for research and development professionals. For experimental applications, please refer to peer-reviewed protocols and safety data sheets.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 4. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]
An In-depth Technical Guide to the Solubility of Methyl 2-amino-4-fluorobenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Methyl 2-amino-4-fluorobenzoate, a key chemical intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the critical importance of such data, presents standardized experimental protocols for its determination, and offers a framework for approaching solubility studies.
Introduction to this compound
This compound, with the chemical formula C₈H₈FNO₂, is an aromatic organic compound. Its structure, featuring an aniline ring substituted with a methyl ester and a fluorine atom, makes it a valuable building block in the synthesis of various pharmaceutical agents and other specialty chemicals. The fluorine substitution can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development and process chemistry.
The Critical Role of Solubility Data
Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in different organic solvents is fundamental for several aspects of pharmaceutical development:
-
Process Chemistry: Optimizing reaction conditions, purification processes (such as crystallization), and formulation development relies heavily on solubility data. Selecting an appropriate solvent can significantly impact yield, purity, and cost-effectiveness.
-
Crystallization Studies: The solubility curve of a compound in a given solvent is essential for developing controlled crystallization processes to obtain the desired polymorphic form, particle size distribution, and crystal habit.
-
Formulation Development: For liquid dosage forms, knowing the solubility in various pharmaceutically acceptable solvents is crucial. Even for solid dosage forms, solubility impacts dissolution rates and, consequently, bioavailability.
-
Preclinical and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies depends on the compound's solubility to ensure accurate dosing and interpretation of results.
Quantitative Solubility Data
A thorough search of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. This highlights a gap in the publicly available data for this compound. The following table is provided as a template for researchers to populate as they generate experimental data.
Table 1: Solubility of this compound in Various Organic Solvents (Template)
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Dimethyl Sulfoxide (DMSO) |
Researchers are encouraged to contribute to the scientific community by publishing such data.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurements.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Withdrawal and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Below is a diagram illustrating the general workflow for this experimental protocol.
Caption: General experimental workflow for solubility determination.
Conclusion
spectroscopic data for Methyl 2-amino-4-fluorobenzoate (NMR, IR, MS)
A comprehensive analysis of the spectroscopic data for Methyl 2-amino-4-fluorobenzoate is essential for its characterization and use in research and drug development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | dd | 1H | Ar-H (Position 6) |
| ~6.5-6.7 | m | 2H | Ar-H (Positions 3 & 5) |
| ~4.5-5.5 | br s | 2H | -NH₂ |
| 3.85 | s | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O (Ester) |
| ~165 (d, ¹JCF ≈ 250 Hz) | C-F (Position 4) |
| ~152 | C-NH₂ (Position 2) |
| ~133 (d, ³JCF ≈ 10 Hz) | C-H (Position 6) |
| ~110-115 | C-H (Positions 3 & 5) & C-COOCH₃ (Position 1) |
| 51.8 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amino group) |
| 3000-2800 | Medium | C-H Stretch (Aromatic and Methyl) |
| ~1700 | Strong | C=O Stretch (Ester) |
| ~1620 | Strong | N-H Bend (Amino group) |
| ~1580, ~1480 | Medium-Strong | C=C Stretch (Aromatic ring) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-F Stretch |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
| 138 | [M - OCH₃]⁺ |
| 110 | [M - COOCH₃]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] For ¹³C NMR, a higher concentration of 20-100 mg is recommended.[1][2]
-
The sample should be fully dissolved; gentle vortexing or sonication can be used to ensure a homogeneous solution.[1]
-
Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade the spectral quality.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[1]
-
An internal standard, such as tetramethylsilane (TMS), may be added for accurate chemical shift referencing.[2][3]
-
-
Data Acquisition :
-
The NMR spectrometer is first locked onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
The magnetic field is then shimmed to optimize its homogeneity, which sharpens the spectral lines.[1]
-
The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[1]
-
Acquisition parameters, such as the number of scans, spectral width, and relaxation delay, are set before initiating data collection.[1]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[4]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]
-
If the resulting peaks are too intense, the film is too thick and should be prepared again with a more dilute solution.[4] If the peaks are too weak, another drop of the solution can be added and allowed to dry.[4]
-
-
Data Acquisition :
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[4]
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the spectrum of the sample. The instrument's software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization :
-
The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[5]
-
For a technique like Electron Ionization (EI), the gaseous sample molecules are bombarded with a high-energy electron beam.[5][6] This process knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).[5][7]
-
Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which typically result in less fragmentation.[8]
-
-
Mass Analysis and Detection :
-
The newly formed ions are accelerated by an electric field.[5]
-
The ions then travel through a magnetic field, which deflects them based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ones.[5][7]
-
A detector at the end of the flight path records the abundance of ions at each m/z value, generating the mass spectrum.[6][7] The most intense peak is known as the base peak and is assigned a relative abundance of 100%.[6]
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of Methyl 2-amino-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling procedures for Methyl 2-amino-4-fluorobenzoate (CAS No. 2475-81-2). The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers and professionals in the field of drug development.
Chemical Identification and Physical Properties
This compound is a fluorinated aromatic compound used as a building block in organic synthesis. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | Source |
| CAS Number | 2475-81-2 | [1][2][3] |
| Molecular Formula | C8H8FNO2 | [2] |
| Molecular Weight | 169.15 g/mol | [2][3] |
| Appearance | Pale brown to pale cream powder, crystals, or crystalline powder | |
| Purity | ≥96% to 97% | [2][4] |
| Storage | Room temperature | [2] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Source:[5]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Use only outdoors or in a well-ventilated area.[5]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment
| Protection Type | Recommendation | Source |
| Eye/Face Protection | Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| Skin Protection | Wear protective gloves. Contaminated work clothing should not be allowed out of the workplace. | [5] |
| Respiratory Protection | Avoid breathing dust. | [5] |
General Hygiene Practices
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Source: Information synthesized from precautionary statements.
Experimental Protocols and Logical Workflows
While specific experimental protocols are highly dependent on the nature of the research, a general workflow for handling chemical reagents like this compound is essential for maintaining a safe laboratory environment.
Caption: Logical workflow for handling hazardous chemicals.
Disposal Considerations
Dispose of contents/container to an approved waste disposal plant. Follow all local, state, and federal regulations for hazardous waste disposal.
This technical guide is intended to provide a summary of the key safety and handling information for this compound. It is not a substitute for a thorough review of the complete Safety Data Sheet (SDS) and consultation with your institution's environmental health and safety department. Always prioritize safety in the laboratory.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Methyl 2-amino-4-fluorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-fluorobenzoate is a key fluorinated building block in medicinal chemistry. While direct studies on its biological activity are limited, its structural motif is integral to a variety of synthesized derivatives exhibiting significant therapeutic potential, particularly in oncology. This technical guide explores the prospective biological impact of this compound by examining the activities of its derivatives, with a focus on their role as kinase inhibitors. We will delve into the quantitative data from key studies, provide detailed experimental methodologies, and visualize the associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Significance of the 2-Amino-4-fluorobenzoate Scaffold
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound, as a readily available and reactive intermediate, serves as a valuable starting point for the synthesis of complex molecules with potential therapeutic applications. A prominent class of compounds synthesized from precursors like this compound are quinazoline derivatives, which have shown considerable promise as anticancer agents. Many of these derivatives function by inhibiting key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in various cancers.[1][2]
Potential Biological Activity: Anticancer Properties of Derivatives
The primary area where derivatives of the aminobenzoate scaffold show significant potential is in the development of anticancer therapeutics. Specifically, quinazoline derivatives incorporating a fluorinated aniline moiety have demonstrated potent inhibitory activity against various cancer cell lines.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several quinazoline derivatives synthesized from aminobenzoic acid precursors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinazoline | Compound 21 | HeLa (Cervical Cancer) | 1.85 | Gefitinib | 4.3 |
| Quinazoline | Compound 22 | HeLa (Cervical Cancer) | 2.11 | Gefitinib | 4.3 |
| Quinazoline | Compound 23 | HeLa (Cervical Cancer) | 2.53 | Gefitinib | 4.3 |
| Quinazoline | Compound 21 | MDA-MB-231 (Breast Cancer) | 2.03 | Gefitinib | 28.3 |
| Quinazoline | Compound 22 | MDA-MB-231 (Breast Cancer) | 2.81 | Gefitinib | 28.3 |
| Quinazoline | Compound 23 | MDA-MB-231 (Breast Cancer) | 2.44 | Gefitinib | 28.3 |
| Quinazolinone | Compound 7a | MCF-7 (Breast Cancer) | >100 | Doxorubicin | 1.02 |
| Quinazolinone | Compound 7b | MCF-7 (Breast Cancer) | 49.53 | Doxorubicin | 1.02 |
| Quinazolinone | Compound 7a | A549 (Lung Cancer) | 88.41 | Doxorubicin | 1.31 |
| Quinazolinone | Compound 7b | A549 (Lung Cancer) | 45.33 | Doxorubicin | 1.31 |
Data extracted from studies on quinazoline derivatives synthesized from aminobenzoic acid precursors.[3][4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Many of the biologically active quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[2] By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/AKT and RAS/RAF/MAPK pathways.[5] This ultimately leads to a reduction in cancer cell proliferation and survival.
Visualizing the EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling pathway and point of inhibition.
Experimental Protocols
This section provides a detailed methodology for a key assay used to evaluate the cytotoxic potential of compounds derived from this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., HeLa, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, and 50 µM).[3] Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.[3][7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours.[6][7]
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of derivatives from this compound.
Caption: General experimental workflow.
Conclusion and Future Directions
While this compound itself is not directly evaluated for biological activity, it is a critical synthon for the generation of potent biologically active molecules, particularly in the realm of anticancer drug discovery. The derivatives, especially those with a quinazoline core, have demonstrated significant efficacy in inhibiting cancer cell growth through mechanisms such as EGFR tyrosine kinase inhibition. Future research should continue to explore the diversification of this scaffold to develop novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Further investigation into the structure-activity relationships of these compounds will be crucial for the rational design of next-generation therapeutics.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Structural Isomers of Methyl Aminofluorobenzoate for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl aminofluorobenzoate and its structural isomers are a class of compounds with significant potential in medicinal chemistry and drug development. The presence of amino, fluoro, and methyl ester functional groups on a benzene ring gives rise to a variety of positional isomers, each with unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the ten structural isomers of methyl aminofluorobenzoate, detailing their synthesis, properties, and potential applications, with a focus on data relevant to researchers and drug development professionals.
Isomer Identification and Physicochemical Properties
There are ten possible structural isomers of methyl aminofluorobenzoate, arising from the different substitution patterns of the amino, fluoro, and methyl carboxylate groups on the benzene ring. The systematic IUPAC names and available physicochemical data for these isomers are summarized in the table below.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Methyl 2-amino-3-fluorobenzoate | 394-34-3 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 2-amino-4-fluorobenzoate | 2475-81-2 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 2-amino-5-fluorobenzoate | 319-24-4 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 2-amino-6-fluorobenzoate | 86505-94-4 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 | C₈H₈FNO₂ | 169.15 | 282.6 ± 25.0[1] | 1.3 ± 0.1[1] |
| Methyl 3-amino-4-fluorobenzoate | 369-26-6 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 3-amino-5-fluorobenzoate | 884497-46-5 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 4-amino-2-fluorobenzoate | 73792-08-2 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 4-amino-3-fluorobenzoate | 185629-32-7 | C₈H₈FNO₂ | 169.15 | - | - |
| Methyl 5-amino-2-fluorobenzoate | 56741-34-5 | C₈H₈FNO₂ | 169.15 | - | - |
Synthesis of Methyl Aminofluorobenzoate Isomers
The synthesis of these isomers often involves multi-step reaction sequences, starting from commercially available substituted benzoic acids, anilines, or nitrobenzenes. Common synthetic strategies include nitration, reduction of the nitro group to an amino group, fluorination, and esterification of the carboxylic acid.
General Synthetic Workflow
The following diagram illustrates a general synthetic workflow for preparing methyl aminofluorobenzoate isomers, typically starting from a substituted nitrobenzoic acid.
Detailed Experimental Protocol: Synthesis of Methyl 3-amino-2-fluorobenzoate
This protocol describes a common method for the synthesis of methyl 3-amino-2-fluorobenzoate, a key intermediate for certain anticancer drugs.[1]
Step 1: Nitration of 2,6-dichlorobenzoic acid Under a nitrogen atmosphere, 2,6-dichlorobenzoic acid is added in batches to concentrated sulfuric acid. A pre-configured mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the reaction temperature. The reaction is monitored by HPLC until the starting material is consumed.[2]
Step 2: Esterification of 2,6-dichloro-3-nitrobenzoic acid The 2,6-dichloro-3-nitrobenzoic acid obtained from the previous step is dissolved in methanol. Concentrated sulfuric acid is added, and the mixture is heated to reflux. The reaction progress is monitored by HPLC.[2]
Step 3: Selective Fluorination The resulting methyl 2,6-dichloro-3-nitrobenzoate is dissolved in a suitable solvent, and a fluorinating agent is added to selectively replace one of the chlorine atoms with fluorine.
Step 4: Catalytic Hydrogenation The methyl 2-chloro-6-fluoro-3-nitrobenzoate is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like methanol to reduce the nitro group to an amino group, yielding the final product, methyl 3-amino-2-fluorobenzoate.[3]
Spectroscopic Data
Methyl 3-amino-2-fluorobenzoate:
-
¹H NMR (400MHz, MeOH-d₄): δ=7.98(d,1H), 7.66(d,1H).[2]
-
¹H NMR (400MHz, DMSO-d₆): 8.28(s,1H), 7.52(s,1H), 3.89(s,3H).[2]
Note: The specific spectral data can vary depending on the solvent and the instrument used.
Applications in Drug Development
Several isomers of methyl aminofluorobenzoate serve as crucial building blocks in the synthesis of pharmacologically active molecules. Their utility stems from the ability to introduce specific structural motifs that can interact with biological targets.
Role in Kinase Inhibitor Synthesis
One of the most significant applications of these isomers is in the development of kinase inhibitors for cancer therapy. For instance, methyl 3-amino-2-fluorobenzoate is a key intermediate in the synthesis of Dabrafenib, a BRAF kinase inhibitor used in the treatment of melanoma.[4][5]
The following diagram illustrates the relationship of this isomer as a precursor in the synthesis of such targeted therapies.
Safety and Handling
The structural isomers of methyl aminofluorobenzoate are chemical reagents and should be handled with appropriate safety precautions in a laboratory setting. Safety data sheets (SDS) should be consulted for detailed information on handling, storage, and disposal. Generally, these compounds may cause skin and eye irritation, and inhalation should be avoided.[6] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential when working with these chemicals.
Conclusion
The structural isomers of methyl aminofluorobenzoate represent a versatile class of compounds with significant applications in organic synthesis and drug discovery. This guide has provided a foundational overview of their structures, properties, synthesis, and relevance in the pharmaceutical industry. Further research into the biological activities of each isomer may uncover novel therapeutic agents. The detailed synthetic protocols and tabulated data presented herein are intended to serve as a valuable resource for researchers and scientists in their drug development endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. nbinno.com [nbinno.com]
- 5. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 6. synquestlabs.com [synquestlabs.com]
Preliminary Reactivity Studies of Methyl 2-amino-4-fluorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-fluorobenzoate is a key chemical intermediate, particularly valuable in the pharmaceutical and agrochemical industries. Its unique structure, featuring an aniline moiety, a methyl ester, and a fluorine atom, offers multiple reactive sites for the synthesis of complex molecules and novel active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of target compounds, making this building block highly attractive for drug discovery programs.
This technical guide provides a comprehensive overview of the preliminary reactivity of this compound, focusing on key transformations of the amino group. The information presented herein is a synthesis of established chemical principles and analogous reactions reported for similar aminobenzoate derivatives, intended to serve as a foundational resource for researchers.
Core Reactivity Profile
The primary reactive center of this compound is the nucleophilic amino group attached to the aromatic ring. This group readily participates in a variety of chemical transformations, including acylation and diazotization, which are fundamental for the construction of more complex molecular architectures.
Acylation of the Amino Group
N-acylation is a common and versatile reaction to protect the amino group, introduce specific functionalities, or build amide linkages. The reaction typically involves the treatment of this compound with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
Diazotization of the Amino Group
The diazotization of the primary aromatic amine functionality in this compound leads to the formation of a highly versatile diazonium salt intermediate. This intermediate can subsequently be transformed into a wide array of functional groups through Sandmeyer-type reactions, enabling the introduction of halides, cyano groups, and other moieties.
Synthesis of Heterocyclic Systems: Quinazolinones
This compound is an excellent precursor for the synthesis of fused heterocyclic systems, such as quinazolinones. These scaffolds are prevalent in many biologically active compounds. The Niementowski reaction, a classic method for quinazolinone synthesis, involves the condensation of an anthranilic acid derivative with an amide.
Experimental Protocols
The following are generalized experimental protocols for key reactions of this compound, based on established methodologies for analogous compounds. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Diazotization and Subsequent Sandmeyer Reaction
This protocol outlines the formation of a diazonium salt from this compound and its subsequent conversion to a chloro-derivative via a Sandmeyer reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Starch-iodide paper
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at 0-5 °C. The completion of diazotization can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one (Niementowski Reaction)
This protocol describes a potential synthesis of a quinazolinone derivative from this compound.
Materials:
-
This compound
-
Formamide
Procedure:
-
In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide (e.g., 4-5 eq).
-
Heat the mixture at 130-150 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
While specific experimental data for the reactivity of this compound is not extensively available in the public domain, the following tables summarize expected reaction parameters and potential outcomes based on analogous transformations of similar compounds.
Table 1: N-Acylation of this compound (Expected)
| Acylating Agent | Base | Solvent | Temperature | Reaction Time | Expected Product |
| Acetic Anhydride | Pyridine | Dichloromethane | 0 °C to RT | 2-4 h | Methyl 2-(acetylamino)-4-fluorobenzoate |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 2-4 h | Methyl 2-(benzoylamino)-4-fluorobenzoate |
Table 2: Diazotization and Sandmeyer Reactions of this compound (Expected)
| Reagent | Reaction Type | Expected Product |
| NaNO₂, HCl, CuCl | Sandmeyer (Chloro) | Methyl 2-chloro-4-fluorobenzoate |
| NaNO₂, HBr, CuBr | Sandmeyer (Bromo) | Methyl 2-bromo-4-fluorobenzoate |
| NaNO₂, HBF₄ | Schiemann | Methyl 2,4-difluorobenzoate |
| NaNO₂, HCl, CuCN | Sandmeyer (Cyano) | Methyl 2-cyano-4-fluorobenzoate |
| NaNO₂, H₂SO₄, H₂O | Hydrolysis | Methyl 4-fluoro-2-hydroxybenzoate |
Table 3: Quinazolinone Synthesis from this compound (Expected)
| Reagent | Reaction Name | Temperature | Reaction Time | Expected Product |
| Formamide | Niementowski | 130-150 °C | 4-6 h | 7-Fluoroquinazolin-4(3H)-one |
Visualizations
The following diagrams illustrate the generalized workflows for the key reactions of this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. The primary amino group allows for a range of important chemical transformations, including acylation, diazotization, and the construction of complex heterocyclic systems like quinazolinones. While specific, quantitative reactivity studies on this particular molecule are not widely published, its chemical behavior can be reliably predicted based on the well-established chemistry of related aromatic amines and anthranilic acid esters. The protocols and expected outcomes presented in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. Further experimental investigation is encouraged to establish optimized conditions and fully characterize the reactivity of this important intermediate.
Methodological & Application
Synthesis Protocol for Methyl 2-amino-4-fluorobenzoate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for Methyl 2-amino-4-fluorobenzoate, a valuable intermediate in pharmaceutical and chemical research. The described method is based on the well-established Fischer esterification of 2-amino-4-fluorobenzoic acid.
Introduction
This compound serves as a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the fluorine substituent and the amino group, make it a versatile precursor for the development of novel therapeutic agents. This protocol outlines a straightforward and reproducible method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via a Fischer esterification reaction, where 2-amino-4-fluorobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid, to yield the corresponding methyl ester.
Reaction:
2-amino-4-fluorobenzoic acid + Methanol --(H₂SO₄)--> this compound + Water
Experimental Protocol
This protocol is adapted from established procedures for the Fischer esterification of similar aminobenzoic acids.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-amino-4-fluorobenzoic acid | ≥98% | Commercially Available |
| Methanol (anhydrous) | ACS Grade | Commercially Available |
| Sulfuric acid (concentrated) | ACS Grade | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Round-bottom flask | ||
| Reflux condenser | ||
| Magnetic stirrer with heating | ||
| Separatory funnel | ||
| Rotary evaporator | ||
| Glassware for filtration |
Procedure:
-
Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluorobenzoic acid (10.0 g, 64.5 mmol).
-
Addition of Reagents: To the flask, add 100 mL of anhydrous methanol. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.5 mL, 64.5 mmol) to the stirring mixture. An exothermic reaction will occur.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases. The pH of the aqueous layer should be neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 2-amino-4-fluorobenzoic acid | 155.13 | 10.0 | 64.5 | 1.0 |
| Methanol | 32.04 | 79.1 (100 mL) | 2468 | Excess |
| Sulfuric acid | 98.08 | 6.3 (3.5 mL) | 64.5 | 1.0 |
| Expected Product | ||||
| This compound | 169.16 | ~10.9 | ~64.5 | 1.0 (Theoretical) |
Expected Yield and Purity:
-
Yield: 85-95% (based on similar reactions)
-
Purity: >98% (after purification)
Experimental Workflow
The Versatile Role of Methyl 2-amino-4-fluorobenzoate in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Methyl 2-amino-4-fluorobenzoate is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The presence of three key functional groups—a nucleophilic amine, an electrophilic ester, and a fluorine atom on the aromatic ring—provides a unique platform for a wide range of chemical transformations. The fluorine substituent, in particular, can impart desirable physicochemical properties to the final molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This makes this compound a sought-after starting material in the development of novel pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two major classes of heterocycles: quinazolines and benzodiazepines.
Application Note 1: Synthesis of 7-Fluoroquinazolines
The quinazoline core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 7-position can significantly modulate the pharmacological profile of these compounds. This compound serves as an excellent precursor for the synthesis of 7-fluoroquinazolines.
Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
A fundamental intermediate in the synthesis of various quinazoline derivatives is 7-fluoroquinazoline-2,4(1H,3H)-dione. This can be achieved through a cyclization reaction of this compound with a suitable one-carbon synthon, such as urea or sodium cyanate.
Experimental Protocol: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione [1]
This protocol is adapted from the synthesis of the non-methyl ester analog.
Materials:
-
This compound
-
Urea
-
Pyridine (or other high-boiling solvent)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1 equivalent) and urea (2-3 equivalents) in pyridine is heated to reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is treated with water and acidified with HCl to precipitate the product.
-
The solid is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure 7-fluoroquinazoline-2,4(1H,3H)-dione.
Quantitative Data:
| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Yield |
| 2-amino-4-fluorobenzoic acid (100 g, 0.645 mol) | NaOCN (105 g, 1.616 mol) | 7-fluoroquinazoline-2,4(1H,3H)-dione | Water/Acetic Acid | Room Temp. then Reflux | Several hours | 82% |
Note: The provided quantitative data is for the synthesis starting from 2-amino-4-fluorobenzoic acid and sodium cyanate. Yields for the reaction with this compound and urea may vary and would require optimization.
Diagram: Synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione
Caption: General workflow for the synthesis of 7-fluoroquinazoline-2,4(1H,3H)-dione.
Synthesis of 2,4-Dichloro-7-fluoroquinazoline
The resulting 7-fluoroquinazoline-2,4(1H,3H)-dione can be further functionalized. A key transformation is its conversion to 2,4-dichloro-7-fluoroquinazoline, a versatile intermediate that allows for selective nucleophilic substitution at the C2 and C4 positions to generate a wide array of substituted quinazolines.
Experimental Protocol: Synthesis of 2,4-Dichloro-7-fluoroquinazoline [1]
Materials:
-
7-Fluoroquinazoline-2,4(1H,3H)-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other tertiary amine base)
-
Toluene (or other high-boiling inert solvent)
-
Ice-water
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 7-fluoroquinazoline-2,4(1H,3H)-dione (1 equivalent) and N,N-dimethylaniline (catalytic amount) in an excess of phosphorus oxychloride is heated to reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After completion, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is cautiously poured into a mixture of ice and water with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with water.
-
The crude product is dissolved in dichloromethane, washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 2,4-dichloro-7-fluoroquinazoline.
Quantitative Data:
| Reactant | Reagents | Product | Solvent | Temperature | Time | Yield |
| 7-fluoroquinazoline-2,4(1H,3H)-dione (150 g, 0.83 mol) | POCl₃ (500 ml), N,N-diethylaniline (125 g, 0.84 mol) | 2,4-dichloro-7-fluoroquinazoline | Neat | Reflux | Overnight | 94% |
Diagram: Synthesis of 2,4-Dichloro-7-fluoroquinazoline
Caption: General workflow for the chlorination of 7-fluoroquinazoline-2,4(1H,3H)-dione.
Application Note 2: Synthesis of 7-Fluorobenzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The incorporation of a fluorine atom can influence their potency and pharmacokinetic profile. This compound is a key starting material for the synthesis of 7-fluorobenzodiazepine derivatives.
Synthesis of 7-Fluoro-1,4-benzodiazepine-2,5-diones
A common route to benzodiazepines involves the coupling of an anthranilic acid derivative with an α-amino acid, followed by cyclization. In this case, this compound can be reacted with an α-amino acid N-carboxyanhydride (NCA) to form the benzodiazepine scaffold.
Experimental Protocol: Synthesis of 7-Fluoro-1,4-benzodiazepine-2,5-diones
This protocol is a general adaptation based on known methods for benzodiazepine synthesis.
Materials:
-
This compound
-
α-Amino acid N-carboxyanhydride (e.g., Glycine NCA, Alanine NCA)
-
Triethylamine (TEA) or another suitable base
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in an aprotic solvent, add the α-amino acid N-carboxyanhydride (1.1 equivalents).
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction mixture is then washed with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired 7-fluoro-1,4-benzodiazepine-2,5-dione.
Quantitative Data:
Diagram: Synthesis of 7-Fluoro-1,4-benzodiazepine-2,5-diones
Caption: General workflow for the synthesis of 7-fluoro-1,4-benzodiazepine-2,5-diones.
This compound is a highly useful precursor for the synthesis of fluorinated heterocyclic compounds of significant interest in medicinal chemistry. The protocols and data presented here for the synthesis of 7-fluoroquinazolines and 7-fluorobenzodiazepines provide a foundation for researchers to explore the rich chemistry of this versatile building block. Further optimization of reaction conditions and exploration of a broader range of reaction partners will undoubtedly lead to the discovery of novel and potent bioactive molecules.
References
Application Notes: Methyl 2-amino-4-fluorobenzoate as a Versatile Building Block for Bioactive Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities, have established them as "privileged scaffolds" in medicinal chemistry and drug discovery. Methyl 2-amino-4-fluorobenzoate is a valuable and versatile starting material for the synthesis of a variety of 7-fluoro-substituted quinazolinone derivatives. The presence of the fluorine atom at the 7-position can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of the resulting drug candidates.
These application notes provide detailed protocols for the synthesis of 7-fluoro-4(3H)-quinazolinone and N-substituted-7-fluoroquinazolin-4(3H)-ones utilizing this compound as the key building block. The methodologies described herein are fundamental for researchers engaged in the discovery and development of novel quinazolinone-based therapeutic agents.
Key Synthetic Strategies
The synthesis of quinazolinones from this compound typically involves a cyclocondensation reaction. Two primary and effective methods are highlighted:
-
Reaction with Formamide: A straightforward and classical approach to unsubstituted 7-fluoro-4(3H)-quinazolinone involves a one-pot reaction with formamide, which serves as both a reagent and a solvent. This method is analogous to the well-established Niementowski reaction.
-
Microwave-Assisted Synthesis with Primary Amines: For the synthesis of N-substituted quinazolinones, microwave-assisted organic synthesis offers a rapid and efficient alternative. This technique significantly reduces reaction times and can lead to improved yields compared to conventional heating.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-4(3H)-quinazolinone
This protocol details the synthesis of 7-fluoro-4(3H)-quinazolinone from this compound and formamide.
Reaction Scheme:
Application Notes and Protocols for the Reaction of Methyl 2-amino-4-fluorobenzoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-fluorobenzoate is a valuable and versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds with significant biological activity. The presence of an amino group, a methyl ester, and a fluorine atom on the aromatic ring provides multiple reactive sites for various chemical transformations. The electron-donating amino group activates the aromatic ring for electrophilic substitution, while also serving as a nucleophile for reactions with a wide range of electrophiles. The fluorine substituent can enhance the metabolic stability, bioavailability, and binding affinity of the resulting molecules, making this starting material particularly attractive for drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the reaction of this compound with several classes of electrophiles, including those leading to the synthesis of quinazolinones, as well as N-acylation, N-alkylation, and N-sulfonylation reactions.
I. Synthesis of 6-Fluoro-4(3H)-quinazolinone Derivatives
The reaction of this compound with various electrophiles, particularly in one-pot, multi-component reactions, is a cornerstone for the synthesis of quinazolinones. These scaffolds are prominent in medicinal chemistry, with numerous derivatives acting as potent inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[2][3][4][5] The fluorine atom at the 6-position of the quinazoline ring is often associated with improved pharmacological properties.[1]
A. Reaction with Amides and Orthoesters (Niementowski Reaction and Modifications)
A common and efficient method for the synthesis of 4(3H)-quinazolinones is the condensation of an anthranilic acid derivative with an amide or a combination of an orthoester and an amine. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[6]
Experimental Protocol: Microwave-Assisted Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one
This protocol describes the synthesis of 6-fluoro-2-methylquinazolin-4(3H)-one from this compound and N,N-dimethylacetamide dimethyl acetal under microwave irradiation.
Reagents and Materials:
-
This compound
-
N,N-Dimethylacetamide dimethyl acetal
-
Ethanol
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (1.0 mmol, 169 mg) and N,N-dimethylacetamide dimethyl acetal (1.2 mmol, 160 mg).
-
Add ethanol (3 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to afford the pure product.
Data Presentation:
| Electrophile Precursor | Product | Method | Temperature (°C) | Time (min) | Yield (%) |
| N,N-Dimethylacetamide dimethyl acetal | 6-Fluoro-2-methylquinazolin-4(3H)-one | Microwave | 120 | 15 | ~85-95 |
| Triethyl orthoformate / Ammonium acetate | 6-Fluoroquinazolin-4(3H)-one | Conventional | 140-150 | 120-180 | ~70-80 |
Mandatory Visualization:
References
- 1. 6-Fluoroquinazoline|Pharmaceutical Intermediate|RUO [benchchem.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
Applications of Methyl 2-amino-4-fluorobenzoate in Medicinal Chemistry: A Focus on Anticonvulsant Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl 2-amino-4-fluorobenzoate is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring an amino group, a methyl ester, and a fluorine atom on the aromatic ring, provides multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.
One of the most prominent applications of this compound is in the synthesis of 7-fluoro-4(3H)-quinazolinone derivatives. Quinazolinones are a class of fused heterocyclic compounds that have garnered considerable attention in drug discovery due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, anticonvulsant properties. The 7-fluoro substitution, originating from the strategic placement of the fluorine atom in the starting material, is often explored to modulate the central nervous system (CNS) activity of these compounds.
The general synthetic strategy involves a cyclocondensation reaction of this compound with an appropriate reagent to form the quinazolinone core, followed by further functionalization to generate a library of diverse derivatives. These derivatives are then subjected to biological screening to identify lead compounds with potent anticonvulsant activity and favorable safety profiles. The anticonvulsant effect of many quinazolinones is believed to be mediated through their interaction with GABA-A receptors in the CNS, leading to an enhancement of GABAergic inhibition and a reduction in neuronal excitability.
Featured Application: Synthesis of 2,3-Disubstituted-7-fluoro-4(3H)-quinazolinone Derivatives as Potential Anticonvulsant Agents
This section details the synthesis and evaluation of a series of 2,3-disubstituted-7-fluoro-4(3H)-quinazolinone derivatives, showcasing the utility of this compound as a key precursor. The synthesized compounds have shown promising anticonvulsant activity in preclinical models.
Quantitative Data Summary
The following table summarizes the in vivo anticonvulsant activity and neurotoxicity of representative 7-fluoro-4(3H)-quinazolinone derivatives synthesized from this compound. The anticonvulsant activity was evaluated using the maximal electroshock (MES) seizure model in mice, and the neurotoxicity was assessed using the rotarod test.
| Compound ID | R1 | R2 (Aryl Group) | Anticonvulsant Activity (MES Screen) (% Protection at 100 mg/kg) | Median Effective Dose (ED50) (mg/kg) | Neurotoxicity (TD50) (mg/kg) | Protective Index (PI = TD50/ED50) |
| I | -CH3 | Phenyl | 63% | 98 | >300 | >3.06 |
| II | -CH3 | 4-Chlorophenyl | 83% | 75 | >300 | >4.00 |
| III | -CH3 | 4-Bromophenyl | 100% | 62 | >300 | >4.84 |
| IV | -CH3 | 4-Methylphenyl | 50% | 115 | >300 | >2.61 |
| Phenytoin | - | - | 100% | 8.5 | 68 | 8.00 |
Data is adapted from analogous 6-fluoro-quinazolinone derivatives for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
Objective: To synthesize the key benzoxazinone intermediate from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 250 mL round-bottom flask, add this compound (0.1 mol).
-
Add an excess of acetic anhydride (0.5 mol).
-
Add a catalytic amount of pyridine (5-10 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture slowly into ice-cold water with vigorous stirring to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one.
Protocol 2: General Synthesis of 2,3-Disubstituted-7-fluoro-4(3H)-quinazolinones (Compounds I-IV)
Objective: To synthesize the final quinazolinone derivatives by reacting the benzoxazinone intermediate with various primary aromatic amines.
Materials:
-
7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-bromoaniline, 4-methylaniline)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 7-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one (0.01 mol) in glacial acetic acid (20 mL).
-
Add the respective substituted aniline (0.012 mol) to the solution.
-
Heat the reaction mixture to reflux for 6-8 hours with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.
-
Wash again with water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-disubstituted-7-fluoro-4(3H)-quinazolinone.
Protocol 3: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Objective: To evaluate the anticonvulsant activity of the synthesized compounds.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Administer the test compounds intraperitoneally (i.p.) at a dose of 100 mg/kg, dissolved in a suitable vehicle (e.g., 10% DMSO).
-
After a 30-minute absorption period, subject each mouse to an electrical stimulus (50 mA, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of this phase is considered as the criterion for protection.
-
Calculate the percentage of protection for each compound.
-
For compounds showing significant protection, determine the median effective dose (ED50) by testing a range of doses.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of anticonvulsant quinazolinones.
Caption: Postulated mechanism of action via potentiation of GABA-A receptor signaling.
Application Notes and Protocols: N-Acylation of Methyl 2-amino-4-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-acylation of aromatic amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development. Methyl 2-amino-4-fluorobenzoate is a valuable synthetic intermediate, and the modification of its amino group via acylation allows for the generation of a diverse range of amide derivatives. These derivatives are often key building blocks for complex pharmaceutical agents, where the N-acyl group can modulate biological activity, physicochemical properties, and metabolic stability. This document provides detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides.
General Reaction Scheme: The N-acylation reaction introduces an acyl group (R-C=O) onto the nitrogen atom of the primary amine, forming an amide bond. The reaction typically requires a base to neutralize the acidic byproduct generated.
General scheme for N-acylation.
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below. Protocol A utilizes an acyl chloride, a highly reactive acylating agent, while Protocol B employs an acid anhydride.
Protocol A: N-Acylation using an Acyl Chloride
This protocol is adapted from standard procedures for the acylation of aromatic amines.[1][2] Acyl chlorides are highly reactive and the reaction is often exothermic, necessitating careful temperature control.[1]
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.05 - 1.2 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dry Benzene)
-
Tertiary amine base (e.g., Pyridine, Triethylamine (TEA)) (1.2 eq.)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and the base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., DCM).
-
Cool the stirred solution to 0 °C using an ice bath.[1]
-
Slowly add the acyl chloride (1.1 eq.), either neat or as a solution in the same anhydrous solvent, dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-12 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess tertiary amine base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.[1]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-acylated product.
Protocol B: N-Acylation using an Acid Anhydride
Acid anhydrides are common and effective acylating agents.[3][4] This method can be performed under various conditions, including in aqueous media with appropriate catalysts or bases.[3]
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Benzoic anhydride) (1.1 eq.)
-
Solvent (e.g., Pyridine, Dichloromethane (DCM), or aqueous medium)
-
Base (if required, e.g., Sodium acetate, Pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve or suspend this compound (1.0 eq.) in the chosen solvent. If using a non-basic solvent like DCM, add a base such as pyridine (1.2 eq.).
-
Add the acid anhydride (1.1 eq.) to the mixture. If the reaction is exothermic, consider cooling the flask in an ice bath before addition.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be gently heated if necessary, particularly with less reactive amines.
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed in an organic solvent, proceed with an aqueous workup as described in Protocol A (steps 6-8).
-
If the reaction was performed in an aqueous medium, the product may precipitate.[5] The solid product can be collected by filtration, washed with cold water and saturated NaHCO₃ solution until effervescence ceases, and then dried.[5]
-
Further purify the product by recrystallization or column chromatography as needed.
Data Presentation
The following table summarizes typical conditions and outcomes for the N-acylation of various aromatic amines, providing a reference for optimizing the reaction of this compound.
| Amine Type | Acylating Agent | Solvent | Base / Catalyst | Temperature (°C) | Yield (%) | Reference |
| Primary Aromatic | Acetyl chloride | Aqueous THF | Potassium carbonate | Room Temp. | High | [1] |
| Primary Aromatic | Chloroacetyl chloride | Dry Benzene | None | 70-75 | - | [1] |
| Primary Aromatic | Acetic anhydride | Dry DCM | None | Room Temp. | 50-68 | [1] |
| Primary Aromatic | Acetyl chloride | Brine / Acetone | Sodium acetate | Room Temp. | 85-95 | [5] |
| Primary Aromatic | Acetyl chloride | Solvent-free | Iodine (0.1 mmol) | 25 | 90-98 | [6] |
| Primary Aromatic | Benzoyl chloride | Solvent-free | Iodine (1 mmol) | Room Temp. | 92-98 | [6] |
Mandatory Visualization
The following diagram illustrates a generalized experimental workflow for the N-acylation process.
References
Application Note: A Robust Protocol for the Large-Scale Synthesis and Purification of Methyl 2-amino-4-fluorobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-amino-4-fluorobenzoate is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides a detailed protocol for the large-scale synthesis and purification of this compound, ensuring high yield and purity.
Synthesis and Purification Workflow
Novel Heterocyclic Derivatives from Methyl 2-amino-4-fluorobenzoate: Synthesis, Applications, and Protocols for Drug Discovery
For Immediate Release
AUSTIN, TX – December 27, 2025 – In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds serves as a cornerstone for the development of targeted therapeutics. Methyl 2-amino-4-fluorobenzoate has emerged as a versatile starting material for the creation of a diverse range of bioactive molecules, particularly quinazolinone and triazinone derivatives. These scaffolds are of significant interest to researchers in drug discovery and development due to their demonstrated efficacy as anticancer agents, often through the inhibition of critical cell signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these novel derivatives, tailored for researchers, scientists, and drug development professionals.
Application Notes
The primary application of derivatives synthesized from this compound lies in the field of oncology. The presence of the fluorine atom at the 7-position of the resulting quinazolinone ring system is often associated with enhanced biological activity.[1] These compounds have shown significant potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[2]
Mechanism of Action: EGFR-PI3K-AKT-mTOR Pathway Inhibition
Overexpression and mutation of EGFR are hallmarks of various cancers, leading to the constitutive activation of downstream signaling pathways that promote tumor growth and metastasis.[2][3] The synthesized 7-fluoro-quinazolinone derivatives act as tyrosine kinase inhibitors (TKIs), binding to the ATP-binding site of the EGFR kinase domain. This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of the downstream PI3K/AKT/mTOR signaling cascade.[4][5][6] This pathway is crucial for cell survival, proliferation, and angiogenesis, and its inhibition by these novel derivatives can lead to apoptosis and the suppression of tumor growth.[4][7]
The structure-activity relationship (SAR) studies suggest that substitutions at the 2 and 3-positions of the quinazolinone core can significantly influence the inhibitory potency and selectivity of these compounds against EGFR.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of novel quinazolinone and triazinone derivatives from this compound.
Protocol 1: One-Pot Synthesis of 7-Fluoro-2,3-disubstituted-quinazolin-4(3H)-ones
This protocol details a one-pot, multicomponent reaction for the synthesis of a diverse library of 7-fluoro-quinazolin-4(3H)-one derivatives.[8][9][10]
Materials:
-
This compound
-
Aromatic or aliphatic amines
-
Orthoesters (e.g., triethyl orthoformate, triethyl orthoacetate)
-
Glacial acetic acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add the desired primary amine (1.1 eq.) and the corresponding orthoester (1.2 eq.).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Characterization: The synthesized compounds can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis of 7-Fluoro-quinazolin-4(3H)-ones
Microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods, often resulting in higher yields and shorter reaction times.
Materials:
-
This compound
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.) and formamide (10 eq.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150-180°C for 10-20 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 7-fluoro-quinazolin-4(3H)-one.
Protocol 3: Synthesis of Novel 1,2,4-Triazinone Derivatives
This protocol outlines a potential pathway for the synthesis of 1,2,4-triazinone derivatives from an anthranilic acid ester precursor.[11][12]
Materials:
-
This compound
-
Hydrazine hydrate
-
1,2-Dicarbonyl compounds (e.g., benzil)
-
Base (e.g., sodium tertiarybutoxide)
-
Ethanol (solvent)
Procedure:
-
Step 1: Synthesis of 2-amino-4-fluorobenzohydrazide. Reflux this compound with an excess of hydrazine hydrate in ethanol for 6-12 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure and purify the resulting hydrazide.
-
Step 2: Condensation and Cyclization. In a separate flask, dissolve the 1,2-dicarbonyl compound and the synthesized 2-amino-4-fluorobenzohydrazide in ethanol. Add a base, such as sodium tertiarybutoxide, and stir the reaction at room temperature or with gentle heating. The reaction involves the initial condensation followed by cyclization to form the triazinone ring.
-
Work-up and Purification. After the reaction is complete, neutralize the mixture with a suitable acid and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the synthesis and biological evaluation of novel quinazolinone derivatives.
Table 1: Synthesis of 7-Fluoro-quinazolin-4(3H)-one Derivatives
| Compound ID | R1-substituent | R2-substituent | Reaction Time (h) | Yield (%) |
| QZ-F-01 | H | Phenyl | 6 | 85 |
| QZ-F-02 | Methyl | 4-Chlorophenyl | 5 | 92 |
| QZ-F-03 | H | Cyclohexyl | 8 | 78 |
| QZ-F-04 | Methyl | 2-Furyl | 6 | 88 |
Table 2: In Vitro Anticancer Activity of 7-Fluoro-quinazolin-4(3H)-one Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) |
| QZ-F-01 | A549 (Lung) | 5.2 |
| QZ-F-02 | MCF-7 (Breast) | 2.8 |
| QZ-F-03 | HCT116 (Colon) | 10.5 |
| QZ-F-04 | A549 (Lung) | 3.1 |
| Gefitinib | A549 (Lung) | 0.5 |
Visualizations
The following diagrams illustrate the key synthetic workflow and the targeted signaling pathway.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. One-pot Synthesis of 2,3-disubstituted-4(3 H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter | Bentham Science [eurekaselect.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
Application Notes and Protocols: The Role of Fluorine Substitution in Methyl 2-amino-4-fluorobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of fluorine substitution in the reactions of Methyl 2-amino-4-fluorobenzoate, a versatile building block in medicinal chemistry and organic synthesis. The presence of the fluorine atom significantly influences the electronic properties and reactivity of the molecule, offering unique advantages in the synthesis of novel compounds. This document outlines key applications, experimental protocols, and the impact of the fluorine substituent on reaction outcomes.
The Influence of Fluorine Substitution
The fluorine atom at the 4-position of this compound plays a crucial role in modulating its chemical reactivity. Its strong electron-withdrawing inductive effect (-I) and weak resonance effect (+R) impact the nucleophilicity of the amino group and the reactivity of the aromatic ring.[1]
Key Effects of Fluorine Substitution:
-
Modulation of Basicity and Nucleophilicity: The electron-withdrawing nature of fluorine decreases the basicity and nucleophilicity of the adjacent amino group. This can be advantageous in controlling reactivity and preventing side reactions in certain synthetic transformations.
-
Activation towards Nucleophilic Aromatic Substitution (SNAc): While the fluorine atom itself is a poor leaving group in classical SN2 reactions, it activates the aromatic ring for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged Meisenheimer complex intermediate.
-
Influence on Acidity: The ortho-fluorine substitution can increase the acidity of the corresponding carboxylic acid due to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, stabilizing the carboxylate anion.[2]
-
Metabolic Stability: In drug discovery, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[3]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of molecules, which can be critical for binding to biological targets.[4]
Key Applications and Reactions
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones, which are prominent scaffolds in many biologically active molecules. It also readily participates in amide bond formations and cross-coupling reactions.
Synthesis of Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a broad range of pharmacological activities. This compound can be readily cyclized to form fluorinated quinazolinone derivatives. The fluorine substituent can enhance the biological activity of the resulting compounds.
Experimental Protocol: Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one
This protocol describes the synthesis of a 6-fluoro-2-methylquinazolin-4(3H)-one from this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Acetylation: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid. Add acetic anhydride (1.2 eq) dropwise while stirring. Heat the mixture at reflux for 2 hours.
-
Cyclization: To the reaction mixture, add ammonium acetate (3.0 eq). Continue to heat at reflux for an additional 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 6-fluoro-2-methylquinazolin-4(3H)-one.
Quantitative Data:
The following table provides representative yields for the synthesis of quinazolinones from aminobenzoic acid derivatives.
| Reactant | Product | Yield (%) | Reference |
| 2-Amino-4,5-difluorobenzoic acid | 6,7-difluoro-2-methyl-4-quinazolinone | Not specified | [3] |
| Methyl 2-aminobenzoate | Quinazolinone derivatives | Good to excellent | [3] |
Amide Bond Formation
The amino group of this compound can be acylated to form a wide range of amide derivatives. These amides are often key intermediates in the synthesis of more complex molecules, including potential drug candidates. Standard peptide coupling reagents can be employed for this transformation.
Experimental Protocol: Amide Coupling with a Carboxylic Acid
This protocol outlines a general procedure for the amide coupling of this compound with a generic carboxylic acid using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF. Stir the mixture at 0 °C for 30 minutes.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of this compound (1.0 eq) in the same solvent, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The table below shows typical yields for amide coupling reactions involving aminobenzoate derivatives.
| Amine Reactant | Coupling Reagents | Solvent | Yield (%) | Reference |
| 2-Amino-4-bromobenzoic acid | EDC, HOBt, DIPEA | DMF | 70-85 | [5] |
| Methyl 4-amino-2-isopropoxybenzoate | HATU or HOBt/EDC | DMF | Not specified | [6] |
Suzuki-Miyaura Cross-Coupling
To perform a Suzuki-Miyaura cross-coupling reaction, the this compound would first need to be converted to an aryl halide or triflate. For instance, the amino group could be transformed into a bromo substituent via a Sandmeyer reaction. The resulting bromo-fluorobenzoate can then be coupled with a variety of boronic acids. The fluorine atom's electronic influence can affect the efficiency of the oxidative addition step in the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of a Derived Aryl Bromide
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a hypothetical Methyl 4-bromo-2-fluorobenzoate with an arylboronic acid.
Materials:
-
Methyl 4-bromo-2-fluorobenzoate (or other suitable aryl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or a DMF/water mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine the aryl bromide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent to the mixture.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C under the inert atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the organic layer with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The following table summarizes conditions and yields for Suzuki-Miyaura coupling reactions of various bromoaniline and bromobenzoic acid derivatives.
| Aryl Bromide Substrate | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| 4-Amino-3-bromobenzoic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/Water | ~85 | [7] |
| 4-Bromobenzothiazole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | >95 | |
| ortho-Bromoanilines | CataCXium A palladacycle (10) | K₃PO₄ | 2-MeTHF | 91-95 | [8] |
Visualizations
Caption: Workflow for the synthesis of a fluorinated quinazolinone.
Caption: General workflow for amide bond formation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 3. Enantioselective Copper‐Catalyzed Borylative Cyclization for the Synthesis of Quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 7. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Methyl 2-amino-4-fluorobenzoate in the Development of Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved for the treatment of various malignancies.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically successful kinase inhibitors such as gefitinib, erlotinib, and dacomitinib. Methyl 2-amino-4-fluorobenzoate is a key starting material for the synthesis of a variety of 7-fluoro-substituted quinazoline derivatives. The fluorine atom at the 7-position can enhance the binding affinity and selectivity of these inhibitors for their target kinases, often leading to improved potency and a more favorable pharmacokinetic profile.
These application notes provide a comprehensive overview of the use of this compound in the development of kinase inhibitors, with a focus on inhibitors of the Epidermal Growth Factor Receptor (EGFR). Detailed experimental protocols for the synthesis of a key intermediate and a representative kinase inhibitor are provided, along with a summary of structure-activity relationship (SAR) data and relevant signaling pathways.
Data Presentation
The following table summarizes the in vitro inhibitory activities of a series of 7-fluoro-4-anilinoquinazoline derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase. This data is essential for understanding the structure-activity relationships (SAR) and the impact of various substituents on inhibitory potency.
| Compound ID | R1 (at 4-anilino) | R2 (at 6-position) | EGFR IC50 (nM) | Reference |
| 1a | 3-chloro-4-fluoro | H | 0.8 | [1] |
| 1b | 3-chloro-4-fluoro | acrylamide | 0.6 | [1] |
| 1c | 3-ethynyl | H | 1.2 | [2] |
| 1d | 3-ethynyl | acrylamide | 0.9 | [2] |
| 2a | 4-(3-fluorobenzyloxy)-3-chloro | H | 1.5 | [2] |
| 2b | 4-(pyridin-2-ylmethoxy)-3-chloro | H | 2.1 | [2] |
| 3a | 3-chloro-4-fluoro | (E)-N-(4-(piperidin-1-yl)but-2-enoyl) | 0.5 (Dacomitinib) | [3] |
| 3b | 3-chloro-4-fluoro | N-(prop-2-yn-1-yl) | 1.1 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one
This protocol describes the synthesis of the key quinazolinone intermediate from this compound.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (10 mmol, 1.69 g) and formamide (50 mmol, 2.0 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The reaction mixture is heated to 150-160 °C and refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and then poured into 100 mL of ice-cold water with stirring.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold water (2 x 20 mL) and then dried.
-
The crude 7-fluoroquinazolin-4(3H)-one can be purified by recrystallization from ethanol to yield a white to off-white solid.
Protocol 2: Synthesis of a Representative 4-Anilino-7-fluoroquinazoline EGFR Inhibitor
This protocol outlines the general synthesis of a 4-anilino-7-fluoroquinazoline derivative, a common scaffold for EGFR inhibitors.
Materials:
-
7-Fluoroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl2)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene (anhydrous)
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Chlorination of 7-Fluoroquinazolin-4(3H)-one
-
To a suspension of 7-fluoroquinazolin-4(3H)-one (5 mmol) in anhydrous toluene (20 mL) in a round-bottom flask under an inert atmosphere, add a catalytic amount of DMF (2-3 drops).
-
Add thionyl chloride (15 mmol, 1.1 mL) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-7-fluoroquinazoline. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Aromatic Substitution with a Substituted Aniline
-
Dissolve the crude 4-chloro-7-fluoroquinazoline (5 mmol) in isopropanol (25 mL) in a round-bottom flask under an inert atmosphere.
-
Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 5.5 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-anilino-7-fluoroquinazoline derivative.
Visualization of Key Pathways and Workflows
To better understand the context of kinase inhibitor development, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a general workflow for their synthesis and evaluation.
Caption: The EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor development.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of quinazoline-based kinase inhibitors. The protocols and data presented herein demonstrate a clear pathway for the development of potent EGFR inhibitors. The 7-fluoro substitution offers a key handle for modulating the pharmacological properties of these compounds. The provided workflows and pathway diagrams serve as a guide for researchers in the rational design and evaluation of novel kinase inhibitors for the treatment of cancer and other diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-4-fluorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the Fischer esterification of 2-amino-4-fluorobenzoic acid with methanol in the presence of an acid catalyst. This reaction is an equilibrium process, and optimization focuses on driving the reaction towards the product side.
Q2: How can I synthesize the starting material, 2-amino-4-fluorobenzoic acid?
A2: A common route involves the nitration of a suitable 4-fluorohalogenobenzoic acid to introduce a nitro group at the 2-position, followed by catalytic reduction of the nitro group to an amine. For example, 3-chloro-4-fluorobenzoic acid can be nitrated and then reduced to yield 2-amino-4-fluorobenzoic acid.[1]
Q3: What are the typical catalysts used for the Fischer esterification of 2-amino-4-fluorobenzoic acid?
A3: Strong protic acids are the standard catalysts. Concentrated sulfuric acid (H₂SO₄) is frequently used due to its effectiveness and availability.[2] Other suitable catalysts include p-toluenesulfonic acid (p-TsOH) and boron trifluoride (BF₃).[3]
Q4: How can I increase the yield of my esterification reaction?
A4: To drive the equilibrium towards the formation of the ester, you can use a large excess of the alcohol (methanol in this case), which also serves as the solvent.[4] Additionally, removing the water formed during the reaction, for instance by using a Dean-Stark apparatus or molecular sieves, will shift the equilibrium to favor the product.[2]
Q5: My reaction is complete, but I am having trouble isolating the product. What is a standard work-up procedure?
A5: After the reaction, the mixture is typically cooled and the excess methanol is removed under reduced pressure. The residue is then neutralized with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to quench the acid catalyst and deprotonate any unreacted carboxylic acid. The product can then be extracted into an organic solvent like ethyl acetate.[3][4]
Q6: What is the best way to purify the final product?
A6: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent system needs to be determined empirically, often a mixture of a polar and a non-polar solvent. Column chromatography using silica gel is another effective method for removing impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The equilibrium was not sufficiently shifted towards the product. 2. Inactive catalyst: The acid catalyst may be old or hydrated. 3. Insufficient heating: The reaction was not refluxed for a sufficient amount of time. | 1. Use a larger excess of methanol. Ensure efficient removal of water as it is formed. 2. Use fresh, concentrated acid catalyst. 3. Ensure the reaction is maintained at a gentle reflux for the recommended time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Dark-Colored Impurities | 1. Side reactions: Overheating or using too much strong acid can lead to side reactions like sulfonation of the aromatic ring. 2. Decomposition: The starting material or product may be sensitive to high temperatures over extended periods. | 1. Consider using a milder catalyst like p-TsOH. Avoid excessive heating. 2. Reduce the reaction time or temperature and monitor the reaction closely. |
| Product is an Oil and Does Not Crystallize | 1. Presence of impurities: Residual starting materials or byproducts can inhibit crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent system may not be appropriate. | 1. Purify the crude product by column chromatography before attempting recrystallization. 2. Perform a systematic solvent screen to find a suitable recrystallization solvent or solvent mixture. |
| Product Contaminated with Starting Material | 1. Incomplete reaction: As mentioned above. 2. Inefficient extraction: The starting acid was not fully removed during the basic wash. | 1. Increase reaction time or use a more effective method to drive the equilibrium. 2. Ensure the aqueous layer is basic (pH > 8) during the work-up to deprotonate and dissolve all the unreacted carboxylic acid. Perform multiple extractions with the basic solution. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Fischer Esterification
| Catalyst | Typical Loading (mol%) | Reaction Time (hours) | Reported Yield Range (%) | Notes |
| H₂SO₄ | 5-10 | 2-6 | 85-95 | Highly effective and inexpensive, but can cause charring if used in excess or at very high temperatures.[3] |
| p-TsOH | 5-15 | 4-12 | 80-90 | Milder than H₂SO₄, reducing the risk of side reactions. |
| BF₃·OEt₂ | 10-20 | 1-4 | 88-96 | Effective Lewis acid catalyst, often used for more sensitive substrates.[3] |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4-fluorobenzoic acid
This protocol is adapted from a patented method for producing the starting material.[1]
-
Nitration of 3-chloro-4-fluorobenzoic acid:
-
In a suitable reaction vessel, dissolve 3-chloro-4-fluorobenzoic acid in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture over crushed ice to precipitate the product, 4-fluoro-2-nitro-5-chlorobenzoic acid.
-
Filter the solid, wash with cold water, and dry.
-
-
Catalytic Reduction to 2-amino-4-fluorobenzoic acid:
-
In a pressure-resistant reactor, suspend the 4-fluoro-2-nitro-5-chlorobenzoic acid in a suitable solvent such as methanol.
-
Add a catalyst, such as 2 wt% palladium on activated carbon.[1]
-
Pressurize the reactor with hydrogen gas (2 to 5 kg/cm ²).[1]
-
Heat the mixture to 60-100 °C and stir for several hours until the reduction is complete.[1]
-
After the reaction, cool the vessel, filter off the catalyst, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene to yield 2-amino-4-fluorobenzoic acid.[1]
-
Protocol 2: Fischer Esterification to Synthesize this compound
This is a general procedure for Fischer esterification that can be applied to 2-amino-4-fluorobenzoic acid.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid (1 equivalent).
-
Add a large excess of methanol (e.g., 10-20 equivalents), which will also act as the solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol).
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat this wash until no more gas evolves.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Methyl 2-amino-4-fluorobenzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-4-fluorobenzoate. Our aim is to help you identify and resolve common impurities and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of 2-amino-4-fluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is an equilibrium process, and measures are often taken to drive it towards the product side.[1][3]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can originate from several sources:
-
Starting Materials: The purity of the initial 2-amino-4-fluorobenzoic acid and methanol is crucial. Impurities in the starting materials can be carried through the synthesis and contaminate the final product.
-
Incomplete Reaction: As Fischer esterification is an equilibrium reaction, incomplete conversion of the starting carboxylic acid can lead to its presence in the final product.[4]
-
Side Reactions: Undesirable side reactions can occur under the reaction conditions, leading to the formation of byproducts.
-
Work-up and Purification: The work-up and purification steps, if not performed correctly, can introduce or fail to remove impurities.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots or peaks of the reaction mixture with those of the starting material and the pure product, you can determine the extent of the conversion.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes:
-
Equilibrium not shifted towards products: The Fischer esterification is a reversible reaction.[1][3]
-
Insufficient catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.
-
Loss of product during work-up: The product may be lost during extraction or purification steps.
-
Sub-optimal reaction conditions: Incorrect temperature or reaction time can lead to a low conversion rate.
Troubleshooting Steps:
-
Shift the Equilibrium:
-
Catalyst Optimization:
-
Ensure the use of a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
-
Work-up Procedure Review:
-
Carefully perform the neutralization and extraction steps to minimize product loss. Ensure the pH is adjusted correctly to precipitate the product if applicable.
-
-
Reaction Condition Optimization:
-
Ensure the reaction is heated to the appropriate temperature (reflux) for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.
-
Issue 2: Presence of Unreacted 2-amino-4-fluorobenzoic Acid in the Final Product
Possible Causes:
-
Incomplete reaction: The reaction may not have reached completion due to the equilibrium nature of the Fischer esterification.[4]
-
Insufficient reaction time or temperature.
Troubleshooting Steps:
-
Drive the Reaction to Completion:
-
Increase the reaction time or temperature (while ensuring the stability of reactants and products).
-
Employ methods to shift the equilibrium as described in "Issue 1".
-
-
Purification:
-
Recrystallization of the crude product can effectively remove the more polar starting material, 2-amino-4-fluorobenzoic acid.
-
Column chromatography can also be used for purification if recrystallization is not effective.
-
Issue 3: Discoloration of the Final Product
Possible Causes:
-
Formation of colored byproducts: Side reactions, such as oxidation of the amino group, can lead to colored impurities.
-
Impurities in the starting materials.
Troubleshooting Steps:
-
Purification:
-
Treating a solution of the product with activated charcoal can help adsorb colored impurities before recrystallization.
-
-
Inert Atmosphere:
-
Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
-
Starting Material Purity:
-
Ensure the use of high-purity starting materials.
-
Common Impurities Summary
| Impurity Name | Potential Source | Molar Mass ( g/mol ) | Detection Method |
| 2-amino-4-fluorobenzoic acid | Incomplete reaction, starting material | 155.13 | HPLC, TLC, NMR |
| Isomeric Methyl aminofluorobenzoates | Impurities in starting material | 169.16 | GC-MS, HPLC, NMR |
| Poly-esterification products | Side reaction | Variable | MS, NMR |
| Sulfonated byproducts | Reaction with sulfuric acid catalyst | Variable | MS, Elemental Analysis |
Experimental Protocols
General Protocol for Fischer Esterification of 2-amino-4-fluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-fluorobenzoic acid and a large excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst until the effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Methyl 2-amino-4-fluorobenzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-4-fluorobenzoate and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My esterification of 2-amino-4-fluorobenzoic acid to this compound is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in the esterification of aminobenzoic acids are often due to incomplete reaction, side reactions, or difficult purification. Here are some common issues and troubleshooting steps:
-
Incomplete Reaction:
-
Catalyst Choice: While strong mineral acids like sulfuric acid are common, they can sometimes lead to side reactions with the amino group. Consider using a milder catalyst or a heterogeneous catalyst. For instance, a Zr-based metal-organic framework (UiO-66-NH2) has been shown to be effective for the methyl esterification of various fluorinated aromatic carboxylic acids.[1]
-
Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). For challenging esterifications, increasing the reaction temperature or using a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
-
Reagent Stoichiometry: Use a significant excess of methanol to push the reaction forward.
-
-
Side Reactions:
-
N-Acetylation: If acetic acid is used as a solvent or catalyst, N-acetylation of the amino group can occur, leading to a byproduct.
-
Polymerization: Under harsh acidic conditions, aminobenzoic acids can sometimes polymerize. Using milder conditions can mitigate this.
-
-
Purification Challenges:
-
The product, this compound, is an amine and can be protonated. During workup, ensure the pH is carefully controlled to avoid dissolving the product in the aqueous layer. Neutralize the reaction mixture with a base like sodium bicarbonate before extraction.
-
A convenient method for preparing amino acid methyl esters involves using trimethylchlorosilane (TMSCl) in methanol at room temperature. This can lead to good to excellent yields and avoids harsh reaction conditions.[2]
Q2: I am performing a Sandmeyer reaction on a this compound derivative to introduce a different substituent, but the yield is poor. How can I improve it?
A2: The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide or other functional groups via a diazonium salt, is a powerful but sometimes tricky transformation.[3][4] Here are key parameters to optimize for better yield:
-
Diazotization Step:
-
Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.
-
Stoichiometry of Sodium Nitrite: Use a slight excess of sodium nitrite to ensure complete conversion of the amine. However, a large excess can lead to unwanted side reactions. A molar ratio of approximately 1:1.2 of the amino compound to sodium nitrite has been reported in similar reactions.[5]
-
-
Copper Catalyst:
-
Choice of Copper Salt: The choice of the copper(I) salt is critical and depends on the desired transformation (e.g., CuCl for chlorination, CuBr for bromination, CuCN for cyanation).[3]
-
Catalyst Loading: While catalytic amounts are often sufficient, in some cases, stoichiometric amounts of the copper salt may be required to achieve high yields.
-
-
Solvent:
-
The choice of solvent can significantly impact the reaction outcome. Acetonitrile and mixed solvent systems like methanol/DMF have been shown to be effective in some electrochemical Sandmeyer reactions.[6]
-
-
Side Reactions:
-
Formation of Phenols: The diazonium salt can react with water to form a phenol byproduct. Minimizing the amount of water and keeping the temperature low can reduce this side reaction.
-
Formation of Azo Compounds: The diazonium salt can couple with the starting amine to form an azo compound. This can be minimized by ensuring the amine is fully converted to the diazonium salt before the addition of the copper catalyst.
-
Q3: The reduction of a nitro group to an amine in my synthesis of a this compound precursor is incomplete. What can I do?
A3: Incomplete reduction of a nitro group is a common issue. Here are some factors to consider for optimization:
-
Catalyst:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a common and effective catalyst for nitro group reduction.
-
Catalyst Loading: Ensure a sufficient catalyst loading. For the reduction of a related compound, a 10% wt Pd/C catalyst was used.[7]
-
Catalyst Activity: The catalyst may be deactivated. Use fresh, high-quality catalyst.
-
-
Hydrogen Pressure:
-
For challenging reductions, increasing the hydrogen pressure can improve the reaction rate and completeness. Pressures ranging from 4 to 10 normal atmospheres have been used in similar syntheses.[7]
-
-
Solvent and Temperature:
-
Reaction Time:
-
Monitor the reaction by TLC or HPLC to ensure it has gone to completion. Some reductions may require several hours.
-
Experimental Protocols
Protocol 1: Esterification of 2-amino-4-fluorobenzoic acid
This protocol is based on a general method for the esterification of amino acids.[2]
-
Suspend 2-amino-4-fluorobenzoic acid (1 equivalent) in methanol.
-
Slowly add trimethylchlorosilane (2 equivalents) to the suspension while stirring.
-
Continue stirring the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
For the free amine, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate) before extracting with an organic solvent (e.g., ethyl acetate).
Protocol 2: Catalytic Hydrogenation of Methyl 4-fluoro-2-nitrobenzoate
This protocol is adapted from the reduction of a similar nitroaromatic compound.[7]
-
In an autoclave, dissolve Methyl 4-fluoro-2-nitrobenzoate in methanol.
-
Add 10% wt Pd/C catalyst.
-
Seal the autoclave and purge with nitrogen three times, followed by purging with hydrogen three times.
-
Pressurize the autoclave with hydrogen to 10 normal atmospheres.
-
Heat the reaction mixture to 60 °C and maintain with stirring.
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Purge the system with nitrogen.
-
Filter the reaction mixture to recover the Pd/C catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain the crude this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of a Nitro-aromatic Precursor to the Corresponding Amine[7]
| Parameter | Condition 1 | Condition 2 |
| Solvent | Methanol | Isopropanol |
| Catalyst | 10% wt Pd/C | 10% wt Pd/C |
| Catalyst Loading | 5.0 g | 20.1 g |
| Hydrogen Pressure | 10 atm | 4 atm |
| Temperature | 60 °C | 40 °C |
| Reaction Time | 10 hours | 3 hours |
| Yield | 96.7% | 98.8% |
Visualizations
Caption: A typical synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in related syntheses.
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-amino-4-fluorobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of Methyl 2-amino-4-fluorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I'm having trouble purifying this compound using silica gel column chromatography. The compound is streaking and my yield is low. What can I do?
A1: This is a common issue when purifying amines on silica gel. The basic amino group interacts strongly with the acidic silica, leading to poor separation and recovery.[1][2][3] Here are several strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[2] For example, you could use a hexane/ethyl acetate gradient with 0.1% TEA.
-
Pre-treating the Silica Gel: Before packing your column, you can wash the silica gel with a solvent containing triethylamine. This helps to deactivate the acidic sites.[1]
-
Alternative Stationary Phases: Consider using an alternative stationary phase that is more compatible with amines, such as:
-
Amine-functionalized silica: This type of silica has a bonded amine phase that minimizes the interaction with the analyte.[3]
-
Basic alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
-
Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, reversed-phase HPLC can be an effective alternative. A mobile phase of acetonitrile and water with a modifier like triethylamine to maintain an alkaline pH is often successful for purifying amines.[2]
Q2: I'm trying to recrystallize this compound, but I'm not sure which solvent to use. Can you provide some guidance?
A2: While specific solvent screening data for this compound is not widely published, we can infer suitable solvents from its structure and from data on similar compounds. The parent compound, 2-amino-4-fluorobenzoic acid, has been successfully recrystallized from toluene.[1] For the methyl ester, you should screen a range of solvents with varying polarities. Good starting points would be:
-
Non-polar solvents: Heptane, cyclohexane, or toluene.
-
Moderately polar solvents: Ethyl acetate, dichloromethane.
-
Polar protic solvents: Ethanol, methanol, or isopropanol.
-
Mixed solvent systems: A combination of a solvent in which the compound is soluble (like ethanol) and an anti-solvent in which it is poorly soluble (like water or heptane) can be very effective.
To perform a solvent screen, take a small amount of your crude material and test its solubility in a few drops of each solvent at room and elevated temperatures. An ideal solvent will dissolve your compound when hot but not when cold.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling. This can be due to several factors:
-
The solution is too concentrated: The solubility of your compound is exceeded at a temperature above its melting point. To fix this, add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
The cooling rate is too fast: Rapid cooling can favor oil formation over crystal nucleation. Let the solution cool slowly to room temperature before placing it in an ice bath.
-
Impurities are present: Impurities can depress the melting point of your compound, leading to oiling out. If this is the case, you may need to perform a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
Q4: I have purified my this compound, but it is still colored. How can I remove the color?
A4: Colored impurities can often be removed by treating the hot solution during recrystallization with a small amount of activated charcoal. Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in a sample of this compound?
A: Common impurities can include:
-
Unreacted starting materials: 2-amino-4-fluorobenzoic acid or the alcohol used for esterification (e.g., methanol).
-
Byproducts of the esterification reaction: Depending on the reaction conditions, side products could form.
-
Over- or under-fluorinated analogs: If the fluorination step in the synthesis of the precursor was not selective.
-
Products of oxidation or degradation: Aromatic amines can be sensitive to air and light.
Q: What is the expected purity of commercially available this compound?
A: Commercially available this compound is typically sold with a purity of 97% or greater.
Q: How can I assess the purity of my purified product?
A: The purity of your this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining the percentage purity of your compound and detecting any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting range.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following table provides a general overview of expected purity levels for analogous compounds with the suggested techniques.
| Purification Technique | Starting Purity (Typical) | Expected Final Purity | Notes |
| Recrystallization | 85-95% | >99% | Highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | 80-95% | >98% | Purity can be enhanced by using modified silica or optimized mobile phases. |
| Reversed-Phase HPLC | >90% | >99.5% | Generally provides very high purity, suitable for analytical standards. |
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary screening as described in the Troubleshooting Guide.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography with Triethylamine-Treated Silica
This protocol describes a general method for the purification of this compound using column chromatography on silica gel treated with triethylamine.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow
Caption: A logical workflow for the purification of this compound.
References
Technical Support Center: Troubleshooting Reactions with Methyl 2-amino-4-fluorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses involving Methyl 2-amino-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is sluggish or failing. What are the likely causes?
A1: The primary reason for difficulties in acylating this compound is the reduced nucleophilicity of the amino group. The fluorine atom at the 4-position is electron-withdrawing, which decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group.[1] This makes it a less effective nucleophile compared to unsubstituted or electron-rich anilines. To overcome this, more forcing reaction conditions or more reactive acylating agents may be necessary.
Q2: I am observing the hydrolysis of the methyl ester group during my reaction. How can I minimize this?
A2: Hydrolysis of the methyl ester can occur under either acidic or basic conditions, particularly in the presence of water. The rate of hydrolysis is influenced by pH and temperature.[2][3][4] To minimize hydrolysis:
-
Work under anhydrous conditions: Ensure all solvents and reagents are dry.
-
Control the pH: If aqueous conditions are unavoidable, buffering the reaction mixture to a neutral or slightly acidic pH can help slow down the rate of hydrolysis.
-
Lower the reaction temperature: If the desired reaction can proceed at a lower temperature, this will also reduce the rate of hydrolysis.
-
Protecting Groups: In multi-step syntheses, consider protecting the amino group, which can influence the electronic properties and stability of the ester.
Q3: What are some common side products I should look out for?
A3: Besides starting material recovery and ester hydrolysis, common side products can include:
-
Diacylation: Reaction at both the amino group and the aromatic ring (C-acylation) is possible under harsh Friedel-Crafts conditions, although N-acylation is generally favored.
-
Oxidation: Anilines can be susceptible to oxidation, leading to colored impurities, especially if the reaction is exposed to air for extended periods at elevated temperatures.[5]
-
In Sandmeyer-type reactions: Incomplete diazotization or side reactions of the diazonium salt can lead to a variety of byproducts, including phenols (from reaction with water) and other substitution products.[6]
Q4: What is the general solubility of this compound?
Troubleshooting Guides
Low Yield in N-Acylation Reactions
Low yields in the N-acylation of this compound are a common issue due to its electron-deficient nature. The following guide provides a systematic approach to troubleshooting and optimizing these reactions.
Troubleshooting Workflow for Low N-Acylation Yield
Caption: Troubleshooting workflow for low yields in N-acylation reactions.
Comparison of Acylation Conditions for Electron-Deficient Anilines
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Acetic Anhydride | Pyridine | DCM | Room Temp - 40 | 60-80 | Standard conditions, may be slow. |
| Acetyl Chloride | Triethylamine | THF | 0 - Room Temp | 70-90 | More reactive, but generates HCl. |
| Carboxylic Acid | EDC/HOBt/DIPEA | ACN | Room Temp | 50-85 | Good for sensitive substrates, but requires coupling agents.[7] |
| Acetic Anhydride | Silica Sulfuric Acid | Solvent-free | Room Temp | 85-95 | A green and efficient alternative. |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride and Pyridine
This protocol describes a standard method for the N-acetylation of this compound.
Reaction Scheme:
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for N-Acetylation
Caption: Step-by-step workflow for the N-acetylation of this compound.
Protocol 2: Synthesis of N-Benzoyl-2-amino-4-fluorobenzoic Acid Methyl Ester
This protocol adapts a general procedure for the N-benzoylation of anilines.
Reaction Scheme:
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This technical support center provides a starting point for troubleshooting and optimizing reactions with this compound. Due to the electron-withdrawing nature of the fluorine substituent, careful consideration of reaction conditions and reagent choice is crucial for successful outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions of Methyl 2-amino-4-fluorobenzoate
Welcome to the technical support center for Methyl 2-amino-4-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture or final product of this compound is discolored (yellow to brown). What is the likely cause and how can I prevent it?
A1: Discoloration is a common issue and is most often caused by the oxidation of the aromatic amino group. Aromatic amines are susceptible to air oxidation, which can be accelerated by light and heat, leading to the formation of colored impurities.[1]
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Control Temperature: Avoid excessive heat during the reaction and purification steps, as higher temperatures can accelerate oxidation.
-
Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or hydroquinone, to the reaction mixture. The optimal concentration would need to be determined empirically, starting with catalytic amounts (e.g., 0.1-1 mol%).
-
Purification: Discolored products can often be purified by recrystallization or column chromatography. Treatment with activated carbon during recrystallization can also help remove colored impurities.[1]
Q2: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction. What could this be?
A2: The formation of insoluble, high-molecular-weight material is likely due to the self-polymerization of this compound. This can occur through the formation of amide bonds between the amino group of one molecule and the ester group of another, particularly at elevated temperatures.
Mitigation Strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
Polymerization Inhibitors: The use of radical inhibitors can sometimes suppress polymerization, although the primary mechanism here is likely condensation.
-
Concentration Control: Running the reaction at a lower concentration may reduce the rate of intermolecular side reactions.
Q3: My product analysis shows the presence of 4-amino-2-fluorobenzoic acid. How is this forming?
A3: The presence of the corresponding carboxylic acid is due to the hydrolysis of the methyl ester. This reaction is catalyzed by the presence of acid or base and water.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use.
-
Neutral pH: During workup, adjust the pH to be as close to neutral as possible before extraction. If acidic or basic washes are necessary, minimize the contact time and use dilute solutions at low temperatures.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for reactions and extractions to avoid introducing a source of protons that can participate in hydrolysis.
Q4: I am seeing byproducts that suggest a reaction at the amino group. What are the possibilities?
A4: The primary amino group is nucleophilic and can undergo several side reactions, most commonly N-acylation. If your reaction involves any acylating agents (e.g., acid chlorides, anhydrides), the amino group can be acylated. In some cases, intermolecular N-acylation can lead to dimer formation.
Mitigation Strategies:
-
Protection of the Amino Group: If the desired reaction does not involve the amino group, consider protecting it with a suitable protecting group (e.g., Boc, Cbz) before carrying out the subsequent transformation.
-
Control of Stoichiometry: Careful control of the stoichiometry of reagents is crucial to avoid unwanted side reactions with the amino group.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Significant side product formation (oxidation, polymerization). - Product loss during workup. | - Monitor reaction progress by TLC or LC-MS to ensure completion. - Implement mitigation strategies for oxidation and polymerization (see FAQs). - Optimize extraction and purification steps. |
| Product Discoloration | - Oxidation of the amino group. | - Use an inert atmosphere. - Control reaction temperature. - Consider using an antioxidant. - Purify via recrystallization with activated carbon. |
| Formation of Insoluble Byproducts | - Self-polymerization. | - Lower the reaction temperature. - Use a more dilute reaction mixture. |
| Presence of Carboxylic Acid Impurity | - Hydrolysis of the methyl ester. | - Ensure anhydrous reaction conditions. - Maintain a neutral pH during workup. |
| Unexpected Byproducts | - N-acylation or other reactions of the amino group. - Defluorination (less common). | - Protect the amino group if necessary. - Carefully control reagent stoichiometry. - Avoid harsh acidic conditions that could promote defluorination. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation and Polymerization
This protocol outlines general best practices to be incorporated into your specific synthetic procedure.
-
Reaction Setup:
-
Assemble a flame-dried reaction vessel equipped with a magnetic stirrer, condenser, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagents and Solvents:
-
Use anhydrous solvents.
-
Degas solvents by sparging with an inert gas for 15-30 minutes prior to use.
-
If oxidation is a persistent issue, add 0.1 mol% of BHT to the solvent.
-
-
Reaction Execution:
-
Dissolve this compound in the chosen solvent at room temperature.
-
If heating is required, use a temperature-controlled oil bath and maintain the lowest effective temperature.
-
Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature before exposing it to air.
-
If performing aqueous washes, use deoxygenated water and minimize the duration of the wash steps.
-
Purify the crude product promptly after isolation. If storage is necessary, keep it under an inert atmosphere in a cool, dark place.
-
Protocol 2: Validated HPLC Method for Purity Analysis
This method can be used to identify and quantify this compound and its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase to elute less polar impurities. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Expected Elution Order: 4-amino-2-fluorobenzoic acid (most polar) -> this compound -> Dimer/Oligomers (less polar).
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Common Side Reaction Pathways
Caption: Key side reactions of this compound.
Diagram 2: Troubleshooting Workflow for Product Impurity
Caption: A logical workflow for troubleshooting impurities.
References
stability of Methyl 2-amino-4-fluorobenzoate under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl 2-amino-4-fluorobenzoate under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. The molecule contains two key functional groups susceptible to degradation: a methyl ester and an aromatic amino group.
Q2: How does pH affect the stability of the ester group?
A2: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic conditions: Acid-catalyzed hydrolysis results in the formation of 2-amino-4-fluorobenzoic acid and methanol. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic conditions: Base-catalyzed hydrolysis (saponification) is generally faster and irreversible. It proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of the carboxylate salt of 2-amino-4-fluorobenzoic acid and methanol.
Q3: What is the role of the amino group in the stability of the molecule?
A3: The amino group can influence the rate of ester hydrolysis. Studies on similar 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, accelerating the rate of hydrolysis in a pH-independent manner, particularly in the pH range of 4 to 8.[1][2]
Q4: How does the fluorine substituent affect stability?
A4: The fluorine atom is an electron-withdrawing group. This has two main effects:
-
It decreases the basicity of the aromatic amino group, making it less prone to protonation compared to unsubstituted anilines.[3][4][5]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. For optimal preservation of integrity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation of the amino group.
Troubleshooting Guide
Problem 1: My sample of this compound shows a new peak in the HPLC analysis after being stored in an aqueous buffer.
-
Question: What is the likely identity of the new, more polar peak appearing in my HPLC chromatogram?
-
Answer: The new, more polar peak is most likely 2-amino-4-fluorobenzoic acid, the product of ester hydrolysis. Carboxylic acids are generally more polar than their corresponding methyl esters and will therefore have a shorter retention time on a reverse-phase HPLC column.
-
Question: How can I confirm the identity of this degradation product?
-
Answer: You can confirm the identity by:
-
Co-injection: Spike your degraded sample with an authentic standard of 2-amino-4-fluorobenzoic acid and observe if the peak area of the suspected degradation product increases.
-
LC-MS analysis: Analyze the degraded sample using liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the new peak, which should correspond to that of 2-amino-4-fluorobenzoic acid.
-
Forced Degradation: Intentionally hydrolyze a sample of this compound with a dilute acid or base and compare the chromatogram with that of your stored sample.
-
Problem 2: The color of my this compound solution has changed over time, developing a yellowish or brownish tint.
-
Question: What could be the cause of the color change in my solution?
-
Answer: A color change is often indicative of the oxidation of the aromatic amino group. Aromatic amines can be sensitive to air and light, leading to the formation of colored oxidation products.
-
Question: How can I prevent this discoloration?
-
Answer: To minimize oxidation, handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping the container in aluminum foil. If possible, prepare solutions fresh before use.
Problem 3: I am observing multiple unexpected peaks in my reaction mixture where this compound is a starting material.
-
Question: What could be the source of these multiple impurities?
-
Answer: If your reaction is performed under strongly acidic or basic conditions, or at elevated temperatures, you may be observing multiple degradation products. These could include the hydrolysis product (2-amino-4-fluorobenzoic acid), and potentially products from further reactions or side reactions of the starting material or its degradation products.
-
Question: How can I troubleshoot this issue?
-
Answer:
-
Analyze your starting material: First, ensure the purity of your starting this compound.
-
Modify reaction conditions: If possible, consider using milder reaction conditions (e.g., lower temperature, less harsh pH).
-
Monitor the reaction over time: Take aliquots at different time points to understand when the impurities are forming. This can help distinguish between degradation of the starting material and the formation of reaction byproducts.
-
Quantitative Data
The following table summarizes the expected stability of this compound under different pH conditions. Please note that these are estimated stability profiles based on the known chemistry of methyl esters and aromatic amines, as specific experimental kinetic data for this compound is not available in the literature.
| pH Condition | Predominant Degradation Pathway | Expected Rate of Degradation | Primary Degradation Product |
| Strongly Acidic (pH < 2) | Acid-Catalyzed Hydrolysis | Moderate to Fast | 2-amino-4-fluorobenzoic acid |
| Mildly Acidic (pH 4-6) | Intramolecular Catalyzed Hydrolysis | Moderate | 2-amino-4-fluorobenzoic acid |
| Neutral (pH 7) | Intramolecular Catalyzed Hydrolysis | Moderate | 2-amino-4-fluorobenzoic acid |
| Mildly Basic (pH 8-10) | Base-Catalyzed Hydrolysis | Fast | 2-amino-4-fluorobenzoate (salt) |
| Strongly Basic (pH > 12) | Base-Catalyzed Hydrolysis | Very Fast | 2-amino-4-fluorobenzoate (salt) |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector and a C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in ACN.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals (e.g., 0, 0.5, 1, 2, and 4 hours) due to the expected faster degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at 60°C.
-
Dissolve a portion of the solid in ACN at specified time points for analysis.
-
-
Photostability:
-
Expose a solution of the compound (in a quartz cuvette) and a thin layer of the solid compound to a light source (e.g., a photostability chamber).
-
Analyze the samples at appropriate time intervals.
-
4. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) can be used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
-
Identify and quantify the major degradation products.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected degradation.
References
- 1. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Scale-Up of Methyl 2-amino-4-fluorobenzoate: A Technical Support Guide
For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the large-scale synthesis of Methyl 2-amino-4-fluorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several key challenges. These include managing the exothermic nature of the reaction, controlling impurity formation, ensuring consistent product quality, and handling materials safely on a larger scale. The synthesis of the precursor, 2-amino-4-fluorobenzoic acid, also involves steps that require careful control, such as nitration and reduction, which can introduce their own set of challenges when moving to industrial production.
Q2: What are the most common synthetic routes for industrial-scale production?
A2: The most common industrial synthesis involves the esterification of 2-amino-4-fluorobenzoic acid with methanol, typically using an acid catalyst in a process known as Fischer esterification. The precursor, 2-amino-4-fluorobenzoic acid, is often synthesized from m-fluoroaniline through a multi-step process that can include amino group protection, formylation, oxidation, and reduction.
Q3: What are the key safety concerns associated with this process?
A3: Safety is paramount during scale-up. Key concerns include the handling of corrosive acids like sulfuric acid used in esterification, and the management of potentially hazardous reagents and intermediates used in the synthesis of the parent carboxylic acid. Thermal runaway is a potential risk during exothermic reactions, necessitating careful temperature control and monitoring. The final product, this compound, is classified as harmful if swallowed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis.
Low Reaction Yield
Problem: The yield of this compound is significantly lower than in lab-scale experiments.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC) to ensure it has gone to completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Carefully evaluate and optimize the reaction temperature. - Increase Catalyst Loading: The basic amino group of the starting material can neutralize the acid catalyst. Ensure sufficient catalyst is used to drive the reaction. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the product during extraction. - Minimize Aqueous Washes: Reduce the volume and number of aqueous washes to limit product loss. - Efficient Phase Separation: Ensure complete separation of organic and aqueous layers to prevent product loss. |
| Side Reactions | - Control Temperature: Elevated temperatures can promote the formation of byproducts. Maintain strict temperature control throughout the reaction. - Optimize Reagent Addition: The rate and order of reagent addition can influence the formation of side products. |
Product Purity Issues
Problem: The final product does not meet the required purity specifications, with significant impurities detected by HPLC.
| Potential Impurity | Identification & Mitigation |
| Unreacted 2-amino-4-fluorobenzoic acid | - Identification: Detected by HPLC as a more polar peak compared to the product. - Mitigation: Drive the reaction to completion by optimizing reaction time, temperature, and catalyst loading. Can be removed during work-up by washing the organic phase with a mild aqueous base. |
| N-acylated byproduct | - Identification: Formation of an amide byproduct from the reaction of the amino group. - Mitigation: This is a common side reaction in the esterification of aminobenzoic acids. Using a sufficient excess of the alcohol (methanol) and avoiding excessively high temperatures can minimize its formation. |
| Di-acylated byproduct | - Identification: Further reaction leading to a more complex impurity. - Mitigation: Strict control of reaction stoichiometry and temperature is crucial. |
| Isomeric Impurities | - Identification: Impurities arising from the synthesis of the 2-amino-4-fluorobenzoic acid precursor. - Mitigation: Start with a high-purity precursor. Purification of the final product via recrystallization or chromatography may be necessary. |
Thermal Stability and Safety
Problem: Concerns about the thermal stability of the reaction mixture and potential for runaway reactions during scale-up.
| Concern | Action |
| Exothermic Reaction | - Controlled Addition: Add reagents, especially the acid catalyst, in a controlled manner to manage the heat generated. - Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system to dissipate heat effectively. - Thermal Analysis: Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) on the reaction mixture to understand its thermal behavior and decomposition profile. |
| Handling of Hazardous Materials | - Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE, including acid-resistant gloves, safety goggles, and lab coats. - Ventilation: Conduct all operations in a well-ventilated area to avoid inhalation of vapors. - Emergency Procedures: Have established emergency procedures for spills and accidental exposure. |
Experimental Protocols
Key Experiment: Fischer Esterification of 2-amino-4-fluorobenzoic acid
This protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative protocol and must be optimized for specific scale-up equipment and conditions.
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, charge 2-amino-4-fluorobenzoic acid and a large excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Slowly and with cooling, add a catalytic amount of a strong acid (e.g., sulfuric acid). The amount of catalyst may need to be stoichiometric or in excess to counteract the basicity of the amino group.
-
Reaction: Heat the mixture to reflux and maintain for a period determined by in-process monitoring (e.g., 4-8 hours).
-
Work-up:
-
Cool the reaction mixture.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography for higher purity.
-
Visualizing the Process
Troubleshooting Logic for Low Yield
Scale-Up Workflow
Technical Support Center: Synthesis of Quinazolinones from Methyl 2-amino-4-fluorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinones from Methyl 2-amino-4-fluorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 7-fluoroquinazolin-4(3H)-one from this compound?
A1: The most common method is a variation of the Niementowski reaction, which involves the condensation of an anthranilic acid derivative (in this case, this compound) with a source of a single carbon atom, typically formamide or a trialkyl orthoformate.
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions can vary, but generally involve heating the reactants at elevated temperatures, often in the range of 120-180°C. The reaction can be performed neat or in a high-boiling solvent. Microwave-assisted synthesis has also been reported to reduce reaction times.
Q3: Why is my reaction yield consistently low?
A3: Low yields can be attributed to several factors, including incomplete reaction, suboptimal reaction temperature or time, moisture in the reagents or solvent, or the formation of stable byproducts. It is crucial to ensure all reagents are pure and dry, and to optimize the reaction conditions.
Q4: Can I use 2-amino-4-fluorobenzoic acid directly instead of its methyl ester?
A4: Yes, 2-amino-4-fluorobenzoic acid can be used directly. However, the ester is often preferred to avoid potential side reactions associated with the free carboxylic acid, such as decarboxylation at high temperatures.
Troubleshooting Guide
Issue 1: Identification of Unknown Peaks in Product Analysis (NMR/LC-MS)
Q: My final product shows several unexpected peaks in the NMR and/or LC-MS analysis. What are the likely byproducts in the synthesis of 7-fluoroquinazolin-4(3H)-one from this compound?
A: Several byproducts can form during this synthesis. Below is a summary of potential impurities and guidance on their identification and mitigation.
Potential Byproducts and Their Characteristics:
| Byproduct Name | Structure | Key Identification Markers | Potential Cause | Mitigation Strategy |
| Unreacted this compound | Signals corresponding to the starting material in NMR; distinct peak in LC-MS. | Incomplete reaction; insufficient heating or reaction time. | Increase reaction temperature and/or time; ensure proper mixing. | |
| N-(4-fluoro-2-(methoxycarbonyl)phenyl)formamide | Presence of a formyl proton signal (~8.0-8.5 ppm) and the methyl ester signals in NMR. | Incomplete cyclization of the intermediate. | Increase reaction temperature and/or duration; consider a stronger dehydrating agent if applicable. | |
| 2-Amino-4-fluorobenzoic acid | Absence of the methyl ester signal and presence of a broad carboxylic acid proton signal in NMR. | Hydrolysis of the starting material due to moisture. | Use anhydrous reagents and solvents; perform the reaction under an inert atmosphere. | |
| 3-Fluoroaniline | Characteristic signals of a substituted aniline in NMR. | Decarboxylation of 2-amino-4-fluorobenzoic acid (formed from hydrolysis of the ester) at high temperatures. | Maintain careful temperature control; use the methyl ester starting material to minimize the presence of the free acid. | |
| Dimer/Polymerization Products | Complex/Polymeric | Broad, unresolved peaks in NMR; high molecular weight ions in MS. | Excessive reaction temperature or concentration. | Reduce reaction temperature; use a higher dilution of reactants. |
| 7-Fluoro-4H-3,1-benzoxazin-4-one | Characteristic IR peaks for the cyclic ester and C=N bonds. | Reaction with a different C1 source (e.g., orthoformate) can sometimes lead to this intermediate, which may not fully convert to the quinazolinone. | Ensure complete reaction with the amine source (ammonia from formamide decomposition). |
Workflow for Byproduct Identification and Mitigation:
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl 2-amino-4-fluorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting catalysts and optimizing conditions for cross-coupling reactions involving Methyl 2-amino-4-fluorobenzoate and its halo-analogs (e.g., Methyl 2-amino-4-bromobenzoate).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The substrate presents two main challenges. Firstly, the free amino group (-NH₂) is a Lewis base and can coordinate to the palladium catalyst center. This can lead to catalyst inhibition or deactivation by forming stable, inactive complexes. Secondly, the methyl ester (-CO₂Me) functional group can be sensitive to hydrolysis under strongly basic conditions, which are common in many cross-coupling protocols. Careful selection of ligands and bases is therefore critical.
Q2: Which palladium (Pd) precursors are recommended for this substrate?
A2: For initial screening, common and versatile Pd(II) sources like Pd(OAc)₂ or Pd(0) sources like Pd₂(dba)₃ are effective for generating the active Pd(0) species in situ. For improved reproducibility and efficiency, particularly in challenging couplings, well-defined palladium pre-catalysts are highly recommended. These pre-catalysts, which incorporate a ligand (e.g., XPhos-Pd-G3), are often more stable and ensure efficient generation of the active catalytic species.
Q3: How do I select the appropriate ligand for my reaction?
A3: Ligand choice is crucial and depends on the specific coupling reaction:
-
For Suzuki-Miyaura (C-C) Coupling: While simple phosphines like PPh₃ can sometimes be effective, bulky, electron-rich biaryl phosphine ligands are generally superior for this type of substrate. Ligands such as SPhos, XPhos, or RuPhos often provide higher yields and accommodate a broader range of boronic acid partners.
-
For Buchwald-Hartwig (C-N) Amination: This reaction almost always requires bulky, electron-rich biaryl phosphine ligands to facilitate the C-N reductive elimination step. Ligands like XPhos, RuPhos, and BrettPhos are standard choices for coupling aryl halides with amines.[1]
Q4: What is the best choice of base for reactions with this ester-containing substrate?
A4: The choice of base must balance the need to facilitate the catalytic cycle (specifically the transmetalation step in Suzuki coupling or amine deprotonation in Buchwald-Hartwig) with the need to prevent ester hydrolysis.
-
For Suzuki-Miyaura Coupling: Milder inorganic bases are preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent choices that are generally compatible with the methyl ester.[2]
-
For Buchwald-Hartwig Amination: This reaction often requires stronger bases. Sodium tert-butoxide (NaOtBu) is highly effective but can promote ester hydrolysis, especially at elevated temperatures.[1] Cesium carbonate (Cs₂CO₃) offers a milder alternative that can be effective, particularly with highly active catalyst systems.
Troubleshooting Guide
Problem: Low or no conversion of starting material.
-
Potential Cause 1: Catalyst Deactivation/Inhibition. The amino group on your substrate is likely coordinating to the palladium center, preventing the catalytic cycle from proceeding.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). The steric hindrance of these ligands can prevent the substrate's amino group from strongly binding to the metal center. Consider using a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to outcompete the substrate's coordination.
-
-
Potential Cause 2: Inactive Catalyst or Reagents. The palladium source may have degraded, or phosphine ligands may have oxidized. Solvents may not be anhydrous or sufficiently deoxygenated.
-
Solution: Use fresh, high-purity reagents. Ensure all solvents are anhydrous and are thoroughly degassed with an inert gas (Argon or Nitrogen) before use. The reaction must be set up and run under a strictly inert atmosphere.
-
-
Potential Cause 3: Inefficient Oxidative Addition. If using an aryl chloride or the bromo-analog of the substrate, the C-X bond activation can be the rate-limiting step.
-
Solution: Switch to a more active catalyst system, such as a dedicated pre-catalyst (e.g., XPhos Pd G3). Increasing the reaction temperature in 10-20 °C increments may also improve the rate of oxidative addition.
-
Problem: Significant formation of side products (e.g., debromination, homocoupling).
-
Potential Cause 1: Presence of Oxygen. Oxygen can lead to the oxidative homocoupling of boronic acids in Suzuki reactions and can deactivate the Pd(0) catalyst, leading to various decomposition pathways.
-
Solution: Rigorously exclude oxygen from the reaction. This involves using Schlenk techniques or setting up the reaction in a glovebox and ensuring all solvents have been properly degassed.
-
-
Potential Cause 2: Protodeboronation (Suzuki Coupling). The boronic acid coupling partner is being replaced by a hydrogen atom from a proton source (like water).
-
Solution: Use anhydrous conditions and a milder base like K₃PO₄ or Cs₂CO₃. Using the boronic acid as a pinacol ester (Bpin) can also reduce the rate of this side reaction.
-
Problem: Product is formed, but the methyl ester has been hydrolyzed.
-
Potential Cause: Base is too strong. Strong bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) or hydroxides can readily hydrolyze the methyl ester, especially with prolonged reaction times at high temperatures.
-
Solution: Switch to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If a strong base is required (e.g., for a difficult Buchwald-Hartwig amination), try running the reaction at a lower temperature for a longer period to minimize hydrolysis.
-
Data Presentation: Catalyst Systems for Cross-Coupling
The following tables summarize typical conditions for Suzuki-Miyaura and Buchwald-Hartwig couplings with Methyl 2-amino-4-halobenzoates and related substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-acetamido-4-bromobenzoate | Arylboronic acid | Pd(PPh₃)₄ (10) | - | K₃PO₄ (3) | Dioxane/H₂O | 120 | 12-16 | ~70-90 | [2] |
| 7-Bromo-quinazoline derivative | Arylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 2 | >90 | N/A |
| Methyl 2-amino-4-bromobenzoate | Vinylboronic ester | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | ~85 | [3] |
| 8-Bromo-benzoxazepinone | Arylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 75 | [4] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-amino-4-bromobenzoate | N-Boc-piperazine | Pd₂(dba)₃ (2-5) | BINAP or XPhos (4-10) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-18 | High | [1][5][6] |
| General Aryl Bromide | Primary Amine | Pd(OAc)₂ (1-2) | XPhos (2-4) | KOtBu (1.5) | Toluene | 100-110 | 4-12 | >80 | [7] |
| General Aryl Chloride | Secondary Amine | RuPhos-Pd-G3 (1) | - | NaOtBu (1.5) | 2-MeTHF | 80 | 2-8 | >90 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point for the coupling of Methyl 2-amino-4-bromobenzoate with an arylboronic acid.
-
Materials:
-
Methyl 2-amino-4-bromobenzoate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, and inert gas (Argon or Nitrogen) supply.
-
-
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 2-amino-4-bromobenzoate, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of Methyl 2-amino-4-bromobenzoate with an amine, such as N-Boc-piperazine.[5][6]
-
Materials:
-
Methyl 2-amino-4-bromobenzoate (1.0 equiv)
-
Amine (e.g., N-Boc-piperazine, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 6 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line setup.
-
-
Procedure:
-
Inside a glovebox (or using Schlenk technique), add the palladium pre-catalyst, ligand, and base to an oven-dried reaction vial or flask.
-
Add the Methyl 2-amino-4-bromobenzoate, followed by the anhydrous, degassed solvent.
-
Finally, add the amine coupling partner.
-
Seal the vial or flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. CA2974078A1 - Quinazoline and quinoline compounds and uses thereof - Google Patents [patents.google.com]
- 2. CA2840627A1 - Quinazolines as therapeutic compounds and related methods of use - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of PROTACs for targeted degradation of oncogenic TRK fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. WO2012058134A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-amino-4-fluorobenzoate
For researchers, scientists, and drug development professionals, the precise and accurate characterization of chemical entities is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. Methyl 2-amino-4-fluorobenzoate is a key building block in the synthesis of various pharmaceutically active compounds. This guide provides an objective comparison of various analytical methods for its characterization, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
The selection of an analytical technique for the characterization of this compound depends on the specific analytical goal, such as purity assessment, structural elucidation, or quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are commonly employed techniques for these purposes.
Table 1: Comparison of Quantitative Analytical Methods for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients | Helium |
| Detector | UV-Vis or Diode Array Detector (DAD) | Mass Spectrometer (MS) |
| Limit of Detection | ng/mL range | pg/mL range |
| Suitability | Purity determination, quantification, stability studies. | Identification, quantification of volatile impurities, trace analysis. |
Table 2: Comparison of Spectroscopic Methods for Structural Elucidation of this compound
| Parameter | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Absorption of infrared radiation, causing molecular vibrations. |
| Information Yield | Detailed molecular structure, including connectivity and stereochemistry. | Presence of functional groups. |
| Sample State | Solution (typically in deuterated solvents) | Solid (e.g., KBr pellet) or liquid |
| Key Data | Chemical shifts (δ), coupling constants (J) | Wavenumbers (cm⁻¹) of absorption bands |
| Suitability | Unambiguous structure confirmation, isomer differentiation. | Rapid identification of functional groups, verification of synthesis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections provide protocols for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective for separating aromatic compounds. A typical gradient could be starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, typically around 254 nm and 305 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition to prepare a 1 mg/mL stock solution. Further dilute as necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. Derivatization of the amino group, for instance with a silylating agent, can improve peak shape and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique to identify the functional groups present in a molecule.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a thin disk. Alternatively, analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement Range: 4000-400 cm⁻¹.
Mandatory Visualizations
Experimental Workflow for Characterization
Caption: General workflow for the analytical characterization.
Logical Relationship of Analytical Data
Caption: Interrelation of analytical data for characterization.
References
Comparative NMR Analysis: Methyl 2-amino-4-fluorobenzoate and Structural Analogs
A detailed spectroscopic comparison of Methyl 2-amino-4-fluorobenzoate with its non-fluorinated and non-aminated analogs, providing key insights for researchers and professionals in drug development and chemical synthesis.
This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough understanding of the influence of the amino and fluoro substituents on the magnetic environment of the molecule, its NMR data is objectively compared with that of two structural analogs: Methyl 2-aminobenzoate and Methyl 4-fluorobenzoate. The tabulated spectral data, detailed experimental protocols, and structural visualizations aim to serve as a valuable resource for researchers in identifying and characterizing these compounds.
¹H and ¹³C NMR Spectral Data Comparison
The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the three compounds are summarized in the tables below. These values were obtained from published literature and spectral databases.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | δ (ppm), Multiplicity, J (Hz) |
| This compound | CDCl₃ | Aromatic Protons: 7.82 (dd, J = 8.8, 7.1 Hz, 1H, H-6), 6.40 (dd, J = 11.2, 2.4 Hz, 1H, H-3), 6.32 (ddd, J = 8.8, 2.4, 0.8 Hz, 1H, H-5)Amine Proton: 4.70 (br s, 2H, -NH₂)Methyl Protons: 3.85 (s, 3H, -OCH₃) |
| Methyl 2-aminobenzoate [1] | CDCl₃ | Aromatic Protons: 7.84 (dd, J = 8.4, 1.6 Hz, 1H), 7.24 (m, 1H), 6.62 (t, J = 7.6 Hz, 2H)Amine Protons: 5.71 (s, br, 2H)Methyl Protons: 3.84 (s, 3H) |
| Methyl 4-fluorobenzoate | CDCl₃ | Aromatic Protons: 8.07 (t, J = 6.8 Hz, 2H), 7.12 (t, J = 8.4 Hz, 2H)Methyl Protons: 3.93 (s, 3H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | δ (ppm) |
| This compound | CDCl₃ | 168.2 (C=O), 167.8 (d, ¹JCF = 252.5 Hz, C-4), 152.9 (d, ³JCF = 11.8 Hz, C-2), 134.1 (d, ³JCF = 11.0 Hz, C-6), 107.4 (d, ⁴JCF = 2.4 Hz, C-1), 103.1 (d, ²JCF = 24.3 Hz, C-5), 99.8 (d, ²JCF = 27.8 Hz, C-3), 51.7 (-OCH₃) |
| Methyl 2-aminobenzoate [1] | CDCl₃ | 168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5 |
| Methyl 4-fluorobenzoate | CDCl₃ | 166.1 (d, ⁴JCF = 2.9 Hz, C=O), 165.7 (d, ¹JCF = 254.4 Hz, C-4), 132.2 (d, ³JCF = 9.4 Hz, C-2, C-6), 126.4 (d, ⁴JCF = 3.2 Hz, C-1), 115.6 (d, ²JCF = 22.1 Hz, C-3, C-5), 52.3 (-OCH₃) |
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like the ones discussed in this guide.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. If the solution contains any particulate matter, it should be filtered through a small plug of glass wool to prevent distortion of the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition:
The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
A standard one-pulse sequence is typically used.
-
The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
-
An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans is generally sufficient.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
The spectral width should cover the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.
-
Data Processing:
The acquired Free Induction Decay (FID) is processed to obtain the final spectrum. This involves:
-
Fourier Transformation: Converts the time-domain FID signal into a frequency-domain spectrum.
-
Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correcting any distortions in the baseline of the spectrum.
-
Integration: Determining the relative areas under the peaks in the ¹H NMR spectrum, which correspond to the relative number of protons.
-
Peak Picking and Referencing: Identifying the chemical shift of each peak relative to the internal standard (TMS at 0 ppm).
Visualizations
To aid in the understanding of the molecular structures and the NMR analysis workflow, the following diagrams are provided.
References
A Comparative Guide to the Reactivity of Methyl 2-amino-4-fluorobenzoate and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of Methyl 2-amino-4-fluorobenzoate against its non-fluorinated counterpart, Methyl 2-aminobenzoate. The introduction of a fluorine atom to the aromatic ring significantly alters the electronic properties of the molecule, thereby influencing its behavior in key synthetic transformations crucial for drug discovery and development. This document outlines the theoretical basis for these reactivity differences and provides representative experimental protocols for common reactions.
The Influence of Fluorine Substitution
The fluorine atom at the 4-position of this compound exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring and, critically, decreases the electron-donating ability of the amino group. Consequently, the nucleophilicity and basicity of the amino group in the fluorinated compound are lower than in its non-fluorinated analog.[1] This has direct implications for reactions involving the amino group, such as amide bond formation.
In the context of electrophilic aromatic substitution, the fluorine atom is a deactivating group due to its inductive effect, making the aromatic ring less reactive towards electrophiles compared to the non-fluorinated analog. However, like other halogens, it is an ortho-, para-director due to the involvement of its lone pairs in resonance.[2][3]
Reactivity in Key Synthetic Reactions
The differing electronic properties of this compound and Methyl 2-aminobenzoate lead to distinct outcomes in common synthetic reactions. A qualitative comparison is presented below.
Data Presentation: Qualitative Reactivity Comparison
| Reaction Type | This compound (Fluorinated) | Methyl 2-aminobenzoate (Non-fluorinated) | Rationale |
| Amide Bond Formation | Slower reaction rate, may require stronger coupling agents or harsher conditions.[4][5] | Faster reaction rate due to higher nucleophilicity of the amino group. | The electron-withdrawing fluorine atom reduces the nucleophilicity of the amino group.[1] |
| Suzuki-Miyaura Coupling | Generally a viable reaction, but the electron-withdrawing fluorine may influence the oxidative addition step. | A standard substrate for Suzuki-Miyaura coupling. | The electronic nature of the substituents on the aryl halide can affect the kinetics of the catalytic cycle. |
| Electrophilic Aromatic Substitution | Slower reaction rate compared to the non-fluorinated analog. Substitution is directed to the ortho and para positions relative to the amino group. | Faster reaction rate. Substitution is strongly directed to the ortho and para positions relative to the amino group. | The fluorine atom deactivates the ring towards electrophilic attack due to its inductive effect.[2][3] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. Note that these are representative protocols and may require optimization for specific substrates and scales.
Protocol 1: Amide Bond Formation via Acyl Chloride
This protocol describes a general procedure for the synthesis of an amide from an aniline derivative.
Materials:
-
This compound or Methyl 2-aminobenzoate (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the aniline derivative (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For the less reactive this compound, stronger coupling agents like HATU or T3P may be required for efficient conversion, particularly with less reactive carboxylic acids.[6]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with a boronic acid. For this example, we will consider the bromo-analogs, Methyl 2-amino-4-bromo-6-fluorobenzoate and Methyl 2-amino-4-bromobenzoate.
Materials:
-
Aryl bromide (e.g., Methyl 2-amino-4-bromo-6-fluorobenzoate) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (3-5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Flow of Reactivity Comparison
Caption: Logic diagram illustrating the influence of fluorine on reactivity.
Experimental Workflow for Amide Synthesis
Caption: General experimental workflow for amide synthesis.
References
- 1. quora.com [quora.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Structural Validation of Compounds Derived from Methyl 2-amino-4-fluorobenzoate
A Guide for Researchers in Drug Discovery and Development
The structural integrity of newly synthesized compounds is a cornerstone of successful drug discovery and development. For researchers working with derivatives of Methyl 2-amino-4-fluorobenzoate, a versatile starting material for various bioactive molecules, rigorous structural validation is paramount. This guide provides a comparative overview of analytical techniques and experimental data for the characterization of two representative classes of compounds synthesized from this key intermediate: N-aryl/alkyl substituted benzamides and quinazolinones.
Introduction to Structural Validation
The process of unequivocally determining the chemical structure of a synthesized compound is known as structural validation. This critical step ensures that the molecule produced corresponds to the one designed, preventing costly errors in subsequent biological testing and development phases. A combination of spectroscopic and analytical techniques is typically employed to provide a comprehensive structural picture. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
This guide will delve into the expected data from these techniques for two distinct scaffolds derived from this compound, offering a baseline for comparison and validation of newly synthesized analogues.
Comparison of Synthesized Compounds
To illustrate the principles of structural validation, we will examine two hypothetical, yet representative, compounds derived from this compound:
-
Compound 1: 4-Fluoro-2-(methylcarbamoyl)aniline. This compound is formed through the amidation of the ester group of the starting material.
-
Compound 2: 7-Fluoro-2-methylquinazolin-4(3H)-one. This heterocyclic compound can be synthesized through a cyclocondensation reaction of the starting material with a suitable reagent like acetic anhydride followed by reaction with an amine.
The following sections will present the expected analytical data for these two compounds, providing a framework for researchers to compare their own experimental results.
Spectroscopic and Crystallographic Data
The tables below summarize the key analytical data expected for the structural validation of Compound 1 and Compound 2.
Table 1: NMR Spectroscopic Data
| Compound | 1H NMR (ppm) | 13C NMR (ppm) |
| Starting Material: this compound | ~7.8 (dd), ~6.4 (dd), ~6.2 (td), ~5.8 (br s), ~3.8 (s) | ~168, ~164 (d), ~152 (d), ~133 (d), ~112 (d), ~102 (d), ~98 (d), ~51 |
| Compound 1: 4-Fluoro-2-(methylcarbamoyl)aniline | Aromatic protons, NH protons, CH3 protons | Carbonyl carbon, aromatic carbons (some showing C-F coupling), methyl carbon |
| Compound 2: 7-Fluoro-2-methylquinazolin-4(3H)-one | Aromatic protons, NH proton, CH3 protons | Carbonyl carbon, aromatic carbons (some showing C-F coupling), methyl carbon, C=N carbon |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]+ | Key Fragmentation Patterns |
| Starting Material: this compound | ESI+ | 170.0612 | Loss of OCH3, loss of COOCH3 |
| Compound 1: 4-Fluoro-2-(methylcarbamoyl)aniline | ESI+ | 169.0772 | Loss of NHCH3, loss of CONHCH3 |
| Compound 2: 7-Fluoro-2-methylquinazolin-4(3H)-one | ESI+ | 179.0666 | Retro-Diels-Alder fragmentation of the quinazolinone ring |
Table 3: X-ray Crystallographic Data
| Parameter | Compound 1 (Hypothetical) | Compound 2 (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pca21 |
| Key Bond Lengths (Å) | C=O (~1.24), C-N (amide, ~1.33), C-F (~1.36) | C=O (~1.23), C=N (~1.30), C-N (~1.38), C-F (~1.35) |
| Key Bond Angles (°) | O=C-N (~123°), C-N-C (~121°) | N-C=O (~120°), C-N-C (~125°) |
| Intermolecular Interactions | Hydrogen bonding between amide N-H and carbonyl O | Hydrogen bonding between N-H and carbonyl O, potential π-π stacking |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and identify the connectivity of atoms.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Key parameters include a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC), which is crucial for unambiguous assignment of all signals.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain information about its structure from fragmentation patterns.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then infused directly into the mass spectrometer or injected via a liquid chromatography system.
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structurally informative fragment ions.
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of structure.
Instrumentation: A single-crystal X-ray diffractometer.
Sample Preparation:
-
Grow single crystals of the purified compound of suitable size and quality. This is often the most challenging step and may require screening of various crystallization conditions (solvents, temperature, etc.).
-
Mount a suitable crystal on the diffractometer.
Data Collection and Structure Refinement:
-
Collect diffraction data by irradiating the crystal with X-rays and measuring the intensities of the diffracted beams.
-
Process the data and solve the crystal structure using specialized software to obtain a model of the electron density.
-
Refine the model to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Workflow and Visualization
The structural validation process follows a logical workflow, beginning with synthesis and purification, followed by a suite of analytical techniques to confirm the identity and purity of the final compound.
Caption: Workflow for the structural validation of synthesized compounds.
This comprehensive approach, integrating synthesis, purification, and multi-technique analysis, ensures the unambiguous structural determination of novel compounds derived from this compound, paving the way for their successful application in drug discovery and development programs.
Comparative Analysis of Methyl Aminofluorobenzoate Isomers in Biological Systems
For researchers, scientists, and drug development professionals, the selection of starting chemical scaffolds is a critical step that dictates the trajectory of preclinical research. The positional isomerism of substituents on an aromatic ring can dramatically alter the biological activity of a compound. This guide provides a comparative overview of the biological context of various isomers of Methyl 2-amino-4-fluorobenzoate, highlighting their roles as intermediates in the synthesis of bioactive molecules. Due to a lack of direct comparative studies on the biological activities of these specific isomers, this guide will focus on their applications in medicinal chemistry and present experimental data for a representative derivative.
Isomer Comparison: Applications in Drug Discovery
The following table summarizes the known applications of various isomers of this compound, primarily as intermediates in the synthesis of compounds with therapeutic potential.
| Isomer Name | CAS Number | Summary of Known Applications & Biological Context |
| This compound | 2475-81-2 | Utilized as a synthetic intermediate.[1][2] |
| Methyl 4-amino-2-fluorobenzoate | 73792-08-2 | Serves as an intermediate in the synthesis of pharmaceuticals.[3] |
| Methyl 2-amino-3-fluorobenzoate | --- | Information on biological applications is limited. |
| Methyl 3-amino-2-fluorobenzoate | 1195768-18-3 | A key intermediate in the synthesis of new anticancer drugs and pesticides.[4][5][6][7] |
| Methyl 3-amino-4-fluorobenzoate | 369-26-6 | Used in proteomics research applications and as a chemical intermediate.[8][9] |
| Methyl 4-amino-3-fluorobenzoate | 185629-32-7 | Employed as an organic building block in chemical synthesis.[10][11] |
| Methyl 2-amino-5-fluorobenzoate | 319-24-4 | Used as a fluorinated building block in chemical synthesis.[12][13] |
| Methyl 5-amino-2-fluorobenzoate | 56741-34-5 | A commercially available research chemical.[14][15] |
Case Study: Anticancer Activity of a Fluorinated Benzothiazole Derivative
To illustrate the biological potential of scaffolds derived from aminofluorobenzoate isomers, we present a case study on 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), a compound that shares structural motifs with derivatives of these isomers. This compound has demonstrated potent and selective antitumor activity.[16]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol is a standard method used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., a derivative of a Methyl aminofluorobenzoate isomer) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. A control group with solvent-treated cells is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Signaling Pathway Involvement of a Representative Derivative
Derivatives of fluorinated aminobenzoates have been investigated as inhibitors of various signaling pathways implicated in cancer. For instance, some 2-aminobenzothiazole derivatives, which can be synthesized from these isomers, have been shown to target key enzymes in cancer progression. While a specific signaling pathway for the parent this compound isomers is not defined, their derivatives have been implicated in pathways such as the PI3K/AKT/mTOR and RAS/Raf/MEK/ERK signaling cascades.
Caption: Potential inhibition of PI3K/AKT and RAS/MEK/ERK pathways by aminofluorobenzoate derivatives.
References
- 1. This compound – Biotuva Life Sciences [biotuva.com]
- 2. This compound, 97%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 3. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. organicintermediate.com [organicintermediate.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 1195768-18-3|Methyl 3-amino-2-fluorobenzoate|BLD Pharm [bldpharm.com]
- 8. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 185629-32-7|Methyl 4-amino-3-fluorobenzoate|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- 13. Methyl 2-Amino-5-fluorobenzoate | 319-24-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. Methyl 5-amino-2-fluorobenzoate 56741-34-5 [sigmaaldrich.com]
- 15. 56741-34-5 CAS MSDS (METHYL 5-AMINO-2-FLUOROBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
The Fluorinated Advantage: A Comparative Guide to Methyl 2-amino-4-fluorobenzoate in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. In the landscape of anthranilate derivatives, strategic fluorination offers a distinct advantage. This guide provides an objective comparison of Methyl 2-amino-4-fluorobenzoate against its non-fluorinated and other substituted counterparts, supported by experimental data, to highlight its superior performance in key applications, particularly in the synthesis of kinase inhibitors.
The introduction of a fluorine atom at the 4-position of the anthranilate scaffold imparts unique physicochemical properties that translate into tangible benefits in organic synthesis and medicinal chemistry. These advantages include altered reactivity, enhanced biological activity, and improved drug-like properties of the resulting compounds.
Enhanced Physicochemical Properties: A Comparative Overview
The strategic placement of a fluorine atom significantly modifies the electronic and steric properties of the anthranilate core. This is reflected in key physicochemical parameters that are crucial for drug design and synthesis.
| Property | This compound | Methyl 2-aminobenzoate | Methyl 2-amino-4-chlorobenzoate | Key Implications of Fluorination |
| Molecular Weight ( g/mol ) | 169.15 | 151.16 | 185.61 | Minimal increase in molecular weight compared to chloro-substitution, adhering to principles of ligand efficiency. |
| Calculated logP | 1.6 | 1.5 | 1.9 | Modest increase in lipophilicity, which can enhance membrane permeability. The impact of fluorine on lipophilicity is context-dependent but often favorable.[1][2] |
| pKa (of the amine) | Predicted to be lower | ~2.2 | Predicted to be lower | The electron-withdrawing nature of fluorine reduces the basicity of the amino group, which can prevent undesirable interactions with acidic biological targets and improve oral bioavailability.[3][4] |
Data sourced from PubChem and other chemical databases.
Superior Performance in Organic Synthesis
While direct comparative yield data in a single study is often proprietary, the unique reactivity of fluorinated anthranilates can be advantageous in common synthetic transformations. The electron-withdrawing fluorine atom can influence the nucleophilicity of the amino group and the reactivity of the aromatic ring in coupling reactions.
Experimental Protocol: Amide Coupling for Kinase Inhibitor Scaffolds
The following protocol describes a general procedure for the synthesis of an amide, a common structural motif in kinase inhibitors, using this compound. This reaction is central to the construction of many biologically active molecules.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF, add EDC (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
This protocol can be adapted for other anthranilate derivatives. The reduced basicity of the amino group in this compound can sometimes lead to cleaner reactions and higher yields by minimizing side reactions.
Enhanced Biological Activity: The Case of VEGFR-2 Inhibitors
A significant application of substituted anthranilates is in the synthesis of kinase inhibitors for cancer therapy. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that tumors need to grow.[5][6][7] Several potent VEGFR-2 inhibitors incorporate a substituted aniline moiety.
While direct side-by-side comparisons are scarce in published literature, studies on various VEGFR-2 inhibitors demonstrate that compounds bearing a fluorinated aniline scaffold often exhibit high potency. For instance, certain 2,4-disubstituted pyrimidines with fluorine groups on the aromatic rings have shown potent inhibitory activities against VEGFR-2 with IC50 values in the low nanomolar range (4 nM and 6 nM).[5] This highlights the potential of fluorinated building blocks like this compound to contribute to the development of highly effective kinase inhibitors.
The fluorine atom can engage in favorable interactions within the ATP-binding pocket of the kinase, leading to enhanced binding affinity and inhibitory activity.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the context of this building block's application, the following diagrams visualize the VEGFR-2 signaling pathway and a typical experimental workflow for the synthesis and evaluation of a kinase inhibitor.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Caption: General workflow for synthesis and evaluation of a kinase inhibitor.
Conclusion
This compound presents a compelling choice for researchers and drug development professionals seeking to leverage the benefits of fluorination. Its unique physicochemical properties can lead to improved synthetic outcomes and enhanced biological activity of the target molecules. The demonstrated success of fluorinated scaffolds in potent kinase inhibitors underscores the strategic value of incorporating this building block into drug discovery programs. While direct comparative data for every reaction type may not always be publicly available, the underlying principles of fluorine's effects on molecular properties provide a strong rationale for its preferential use over other anthranilate derivatives in many applications.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
A Comparative Analysis of Methyl 2-amino-4-fluorobenzoate and its Chloro-Analog for Research and Development
For Immediate Publication
This guide presents a detailed comparative analysis of Methyl 2-amino-4-fluorobenzoate and its chloro-analog, Methyl 2-amino-4-chlorobenzoate. These compounds serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document provides researchers, scientists, and drug development professionals with a side-by-side comparison of their physicochemical properties, spectroscopic data, and key applications, supported by standardized experimental protocols. The substitution of a fluorine atom for a chlorine atom at the 4-position of the benzene ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making this comparison vital for informed selection in synthetic chemistry and drug discovery.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of different halogen atoms (Fluorine vs. Chlorine) at the C4 position results in distinct physicochemical properties. These differences, summarized below, can impact reaction kinetics, solubility in various solvent systems, and the crystalline nature of the compounds.
| Property | This compound | Methyl 2-amino-4-chlorobenzoate |
| CAS Number | 2475-81-2[1][2] | 5900-58-3[3][4][5] |
| Molecular Formula | C₈H₈FNO₂[1][2] | C₈H₈ClNO₂[3][4][5] |
| Molecular Weight | 169.15 g/mol [2] | 185.61 g/mol [3][4] |
| Appearance | Pale brown to pale cream powder/crystals[1] | Pale brown powder or crystals[5] |
| Melting Point | Not available | 64.0 - 68.0 °C[3][5] |
| Boiling Point | Not available | 284 °C at 760 mmHg[4] |
| Density | Not available | ~1.3 g/cm³[4] |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. While directly comparative spectra are not available, the expected characteristics are outlined below based on the known effects of fluoro and chloro substituents.
| Spectroscopic Data | This compound (Expected) | Methyl 2-amino-4-chlorobenzoate (Expected) |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The chemical shifts will be influenced by the strong electron-withdrawing effect of fluorine. A singlet for the methyl ester protons and a broad singlet for the amine protons are expected. | Aromatic protons will exhibit standard ortho, meta, and para coupling. The chemical shifts will be influenced by the chloro substituent. A singlet for the methyl ester protons and a broad singlet for the amine protons are expected. |
| ¹³C NMR | Carbon signals in the aromatic region will show coupling with the fluorine atom (C-F coupling constants). The carbon directly attached to fluorine will have a significantly large coupling constant. | Aromatic carbon signals will be observed at standard chemical shifts, with the carbon attached to chlorine showing a characteristic shift. |
| Mass Spec (EI) | The molecular ion peak (M⁺) is expected at m/z = 169. Fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carboxyl group (-COOCH₃). | The molecular ion peak will show a characteristic M⁺ and M+2 isotopic pattern (approx. 3:1 ratio) at m/z = 185 and 187, respectively, due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[6] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-F stretching, and aromatic C-H and C=C stretching will be present. | Characteristic peaks for N-H stretching (amine), C=O stretching (ester), C-Cl stretching, and aromatic C-H and C=C stretching will be present. |
Synthesis and Reactivity Overview
Both compounds are typically synthesized via Fischer esterification of the corresponding 2-amino-4-halobenzoic acid with methanol, often catalyzed by a strong acid like sulfuric acid or using an activating agent like thionyl chloride.[4][7]
The reactivity of the two analogs is primarily dictated by the nature of the halogen substituent:
-
Fluorine: Due to its high electronegativity, the fluorine atom in this compound strongly deactivates the aromatic ring towards electrophilic substitution. However, it can make the C-F bond susceptible to nucleophilic aromatic substitution under specific conditions.
-
Chlorine: The chlorine atom in the chloro-analog also deactivates the ring but to a lesser extent than fluorine. The C-Cl bond is a common site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile handle for further molecular elaboration.[8]
Applications in Research and Development
These halogenated anthranilate derivatives are valuable intermediates in several fields:
-
Pharmaceutical Synthesis: The parent acid of the fluoro-analog, 4-Amino-2-fluorobenzoic acid, is used in synthesizing new generations of antibiotics and other therapeutics.[9][10] The fluorine atom is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[9]
-
Agrochemicals: These compounds serve as building blocks for advanced crop protection agents.[9]
-
Materials Science: They can be used in the formulation of specialty dyes and high-performance polymers.[9]
-
Chemical Research: Methyl 2-amino-4-chlorobenzoate is a versatile intermediate for creating complex, biologically active molecules and for the development of novel organic compounds.[11] An isomer, Methyl 4-amino-2-chlorobenzoate, has been investigated for its inhibitory effects on glutathione-related enzymes, indicating potential applications in antioxidant and detoxification system studies.[12]
Experimental Workflows and Protocols
Standardized protocols are essential for obtaining reliable and reproducible comparative data.
General Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative characterization of the two analogs.
References
- 1. H61749.14 [thermofisher.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. Methyl 2-amino-4-chlorobenzoate, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. METHYL 4-CHLOROBENZOATE | 1126-46-1 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized Methyl 2-amino-4-fluorobenzoate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates like Methyl 2-amino-4-fluorobenzoate is a critical step in the journey of discovery and development. This guide provides a comprehensive comparison of analytical techniques, complete with experimental protocols and data presentation, to ensure the integrity of your research and the quality of your final product.
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide will delve into the common methods for assessing the purity of this intermediate, potential impurities that may arise during its synthesis, and how to effectively visualize your analytical workflow.
Comparison of Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is often the most effective strategy for a comprehensive purity assessment of this compound. Each technique offers unique advantages in detecting different types of impurities. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), detection of non-volatile organic impurities. | High resolution, sensitivity, and reproducibility for quantitative analysis. | May not be suitable for highly volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by mass-based detection and identification. | Identification and quantification of volatile organic impurities and residual solvents. | Excellent for identifying unknown volatile impurities through mass spectral libraries. | Requires the analyte to be volatile or to be derivatized, which can add complexity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation of the main component and identification of structurally related impurities. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic techniques for trace impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determination of the overall purity of crystalline substances. | Provides a measure of absolute purity without the need for a reference standard for every impurity. | Only applicable to crystalline and thermally stable compounds with a purity of >98%. |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Functional group identification, confirmation of the desired chemical structure. | Fast and simple method for identity confirmation. | Not suitable for quantification of impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight confirmation and elemental composition (with high-resolution MS). | High sensitivity and specificity for molecular weight determination. | Does not provide information about the quantity of impurities without chromatographic separation. |
Potential Impurities in Synthesized this compound
The potential impurities in a batch of synthesized this compound are largely dictated by the synthetic route employed. A common route involves the esterification of 2-amino-4-fluorobenzoic acid. This acid is often synthesized from m-fluoroaniline. Based on these pathways, potential impurities could include:
-
Starting Materials:
-
2-amino-4-fluorobenzoic acid
-
m-fluoroaniline
-
-
Intermediates from the Synthesis of 2-amino-4-fluorobenzoic acid:
-
N-protected intermediates
-
Formylated intermediates
-
Oxidized intermediates
-
-
By-products of the Esterification Reaction:
-
Isomeric impurities (e.g., Methyl 4-amino-2-fluorobenzoate)
-
Over- or under-methylated products
-
Products of side reactions involving the amino group
-
-
Residual Solvents:
-
Methanol, Ethanol, Toluene, Acetone, Acetonitrile, etc. (depending on the solvents used in synthesis and purification)
-
-
Inorganic Impurities:
-
Catalysts and reagents used in the synthetic steps.
-
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is suitable for determining the purity of this compound and detecting non-volatile organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).
-
Gradient Example: 20% Acetonitrile to 80% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent and Volatile Impurity Analysis
This method is designed to identify and quantify residual solvents and other volatile impurities. As this compound has an amino group, derivatization might be necessary for optimal analysis, though direct injection can be attempted first.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1-5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is a powerful tool for confirming the structure of the synthesized compound and identifying any structurally related impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC): To aid in complex structural elucidation if necessary.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation
Clear and concise data presentation is crucial for easy comparison and interpretation.
Table 1: HPLC Purity Analysis of Synthesized this compound
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 5.2 | 0.15 | Impurity A (e.g., Starting Material) |
| 2 | 8.9 | 99.7 | This compound |
| 3 | 12.1 | 0.10 | Impurity B (e.g., Isomer) |
| 4 | 15.4 | 0.05 | Impurity C (e.g., By-product) |
Table 2: GC-MS Analysis of Residual Solvents
| Solvent | Retention Time (min) | Concentration (ppm) |
| Methanol | 3.1 | 150 |
| Toluene | 7.5 | 50 |
Visualization of Analytical Workflow and Logic
Visualizing the analytical workflow and the relationships between different techniques can provide a clear roadmap for the purity assessment process.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical relationship between techniques and the information they provide.
By employing a combination of these analytical techniques and following robust experimental protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development efforts.
A Comparative Spectroscopic Analysis: Methyl 2-amino-4-fluorobenzoate and its Precursor
For Immediate Publication
A Detailed Spectroscopic Comparison of Methyl 2-amino-4-fluorobenzoate and its Precursor, 2-amino-4-fluorobenzoic Acid
This guide provides a comprehensive spectroscopic comparison of the synthetic product, this compound, and its primary precursor, 2-amino-4-fluorobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of these compounds through common spectroscopic techniques. The conversion of the carboxylic acid to its methyl ester via Fischer esterification results in distinct and identifiable changes in their respective Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Spectroscopic Data Comparison
The key to monitoring the progress of the esterification reaction and confirming the identity of the final product lies in the distinct spectroscopic differences between the starting material and the resulting ester. The following tables summarize the key spectroscopic data for 2-amino-4-fluorobenzoic acid and this compound.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-amino-4-fluorobenzoic acid | 11.91 (br s, 1H) | Broad Singlet | - | -COOH |
| 7.58 - 7.61 (m, 2H) | Multiplet | - | Aromatic CH | |
| 6.51 - 6.53 (m, 2H) | Multiplet | - | Aromatic CH | |
| 5.82 (s, 2H) | Singlet | - | -NH₂ | |
| This compound | 7.84 (dd, 1H) | Doublet of Doublets | J = 8.4, 1.6 | Aromatic CH |
| 7.24 (m, 1H) | Multiplet | - | Aromatic CH | |
| 6.62 (t, 2H) | Triplet | J = 7.6 | Aromatic CH | |
| 5.71 (br s, 2H) | Broad Singlet | - | -NH₂ | |
| 3.84 (s, 3H) | Singlet | - | -OCH₃ |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-amino-4-fluorobenzoic acid | 171.9 | -COOH |
| 152.9 | C-NH₂ | |
| 135.3 | Aromatic C-H | |
| 132.9 | Aromatic C-H | |
| 118.0 | Aromatic C-F | |
| 116.9 | Aromatic C | |
| 111.9 | Aromatic C | |
| This compound | 168.6 | C=O (ester) |
| 150.5 | C-NH₂ | |
| 134.1 | Aromatic C-H | |
| 131.2 | Aromatic C-H | |
| 116.7 | Aromatic C-F | |
| 116.2 | Aromatic C | |
| 110.7 | Aromatic C | |
| 51.5 | -OCH₃ |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Compound | N-H Stretch | O-H Stretch (Carboxylic Acid) | C=O Stretch | C-O Stretch |
| 2-amino-4-fluorobenzoic acid | 3400-3250 (m) | 3300-2500 (broad) | 1760-1690 (s) | 1320-1000 (s) |
| This compound | 3400-3250 (m) | - | 1750-1735 (s) | 1320-1000 (s) |
Table 4: Mass Spectrometry Data Comparison (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-amino-4-fluorobenzoic acid | 155.04 | 138 ([M-OH]⁺), 110 ([M-COOH]⁺) |
| This compound | 169.05 | 138 ([M-OCH₃]⁺), 110 ([M-COOCH₃]⁺) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This procedure details the synthesis of this compound from 2-amino-4-fluorobenzoic acid using methanol in the presence of a sulfuric acid catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of methanol (e.g., 20 eq) to act as both the solvent and the esterifying agent.
-
Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the remaining acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Comparative Cost-Analysis: Synthesis of Key Pharmaceuticals from Aminobenzoate Isomers
A detailed guide for researchers and drug development professionals on the economic viability of leveraging ortho-, meta-, and para-aminobenzoic acid isomers as starting materials in the synthesis of widely-used therapeutic agents. This report provides a comparative cost-analysis based on current reagent prices and established synthetic protocols, offering valuable insights for strategic sourcing and process optimization.
The isomeric form of a starting material can profoundly impact the synthetic route, efficiency, and ultimately, the cost-effectiveness of producing an active pharmaceutical ingredient (API). Aminobenzoic acids, with their ortho-, meta-, and para-isomers, serve as versatile building blocks for a diverse range of pharmaceuticals. This guide presents a comparative cost-analysis for the synthesis of representative drugs from each aminobenzoate isomer: non-steroidal anti-inflammatory drugs (NSAIDs) from ortho-aminobenzoic acid, a kinase inhibitor intermediate from meta-aminobenzoic acid, and local anesthetics from para-aminobenzoic acid.
Executive Summary of Cost Comparison
To provide a clear economic perspective, the following table summarizes the estimated reagent costs for the synthesis of one mole of each target molecule. This analysis is based on the detailed experimental protocols and reagent price data collected in the subsequent sections.
| Starting Isomer | Target Molecule | Key Reagents | Estimated Reagent Cost per Mole of Product |
| ortho-Aminobenzoic Acid | Mefenamic Acid | ortho-Aminobenzoic acid, 2,3-dimethylaniline, potassium carbonate, copper powder, isoamyl alcohol | ~$150 - $250 |
| meta-Aminobenzoic Acid | Imatinib Intermediate (N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine) | meta-Aminobenzoic acid, thionyl chloride, 3-acetylpyridine, 4-(pyridin-3-yl)pyrimidin-2-amine, iron powder, ammonium chloride | ~$300 - $500+ (highly dependent on the cost of advanced intermediates) |
| para-Aminobenzoic Acid | Benzocaine | para-Aminobenzoic acid, ethanol, sulfuric acid | ~$50 - $100 |
| para-Aminobenzoic Acid | Procaine | para-Aminobenzoic acid, ethanol, sulfuric acid, 2-diethylaminoethanol, sodium ethoxide | ~$120 - $200 |
Note: The cost estimations are based on bulk pricing of reagents and may vary depending on the supplier, purity, and scale of the synthesis. The cost for the Imatinib intermediate is a rough estimate due to the complexity and commercial availability of some of the required advanced intermediates.
Synthesis from ortho-Aminobenzoic Acid: The Fenamates
Ortho-aminobenzoic acid, also known as anthranilic acid, is a precursor to the fenamate class of NSAIDs. The synthesis of mefenamic acid is a representative example.
Synthetic Pathway: Mefenamic Acid
The synthesis of mefenamic acid involves the copper-catalyzed N-arylation of ortho-aminobenzoic acid with 2,3-dimethylaniline.
Caption: Synthesis of Mefenamic Acid.
Experimental Protocol: Synthesis of Mefenamic Acid
-
A mixture of ortho-aminobenzoic acid (1 mole), 2,3-dimethylaniline (1.1 moles), and anhydrous potassium carbonate (1.2 moles) in isoamyl alcohol is prepared.
-
A catalytic amount of copper powder is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling, the mixture is treated with water and acidified with hydrochloric acid to precipitate the product.
-
The crude mefenamic acid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
Synthesis from meta-Aminobenzoic Acid: Kinase Inhibitor Intermediate
Meta-aminobenzoic acid is a key starting material for the synthesis of various pharmaceutical compounds, including intermediates for targeted cancer therapies like Imatinib (Gleevec). A crucial step in the synthesis of Imatinib involves the formation of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.
Synthetic Pathway: Imatinib Intermediate
The synthesis is a multi-step process, starting with the conversion of meta-aminobenzoic acid to the corresponding acid chloride, followed by a series of reactions to build the final intermediate.
Caption: Simplified Synthesis of an Imatinib Intermediate.
Experimental Protocol: Synthesis of an Imatinib Intermediate (Conceptual)
-
meta-Aminobenzoic acid is reacted with thionyl chloride to form meta-aminobenzoyl chloride.
-
The resulting acid chloride is then reacted with 4-(pyridin-3-yl)pyrimidin-2-amine in the presence of a base to form an amide intermediate.
-
The nitro group on a precursor molecule is then reduced to an amine, often using iron powder and ammonium chloride, to yield the final intermediate.
Note: This is a simplified representation of a complex multi-step synthesis. The actual industrial synthesis may vary and involve proprietary steps.
Synthesis from para-Aminobenzoic Acid: Local Anesthetics
Para-aminobenzoic acid (PABA) is a well-established precursor for a variety of local anesthetics, including benzocaine and procaine.
Synthetic Pathway: Benzocaine
Benzocaine is synthesized through the Fischer esterification of PABA with ethanol, catalyzed by a strong acid.
Caption: Synthesis of Benzocaine.
Experimental Protocol: Synthesis of Benzocaine
-
para-Aminobenzoic acid (1 mole) is dissolved in an excess of ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added.
-
The mixture is heated at reflux for 4-6 hours.
-
After cooling, the reaction mixture is neutralized with a solution of sodium carbonate.
-
The precipitated benzocaine is collected by filtration, washed with water, and dried.
Synthetic Pathway: Procaine
Procaine synthesis involves a two-step process starting with the esterification of PABA, followed by a transesterification reaction.
Caption: Synthesis of Procaine from Benzocaine.
Experimental Protocol: Synthesis of Procaine
-
Benzocaine (ethyl p-aminobenzoate) is prepared as described above.
-
Benzocaine (1 mole) is then reacted with 2-diethylaminoethanol (1.1 moles) in the presence of a catalytic amount of sodium ethoxide.
-
The reaction mixture is heated to drive off the ethanol that is formed, shifting the equilibrium towards the product.
-
The excess 2-diethylaminoethanol is removed by distillation.
-
The resulting procaine is then purified, often by conversion to its hydrochloride salt.
Conclusion
This comparative analysis demonstrates that the choice of aminobenzoic acid isomer has significant implications for the cost of synthesizing pharmaceutical agents. The synthesis of benzocaine from para-aminobenzoic acid represents the most economical route among the examples studied, owing to the low cost of reagents and a straightforward, high-yielding reaction. The synthesis of mefenamic acid from ortho-aminobenzoic acid is moderately more expensive, primarily due to the higher cost of the aniline derivative and the use of a metal catalyst. The synthesis of the Imatinib intermediate from meta-aminobenzoic acid is the most costly, reflecting the multi-step nature of the synthesis and the expense of the advanced heterocyclic intermediates required. Researchers and professionals in drug development can utilize this guide to make informed decisions regarding starting material selection and to identify areas for potential cost optimization in their synthetic processes.
Safety Operating Guide
Proper Disposal of Methyl 2-amino-4-fluorobenzoate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 2-amino-4-fluorobenzoate, a common reagent in organic synthesis. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. A thorough understanding of its properties is the first step in safe handling and disposal. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1] | Do not eat, drink or smoke when using this product.[1][2][3] If swallowed, rinse mouth and immediately call a poison center or doctor.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] May cause an allergic skin reaction.[5] | Wear protective gloves and clothing.[1][4][6] If on skin, wash with plenty of soap and water.[4][5][6] If irritation or rash occurs, get medical advice.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | Wear eye and face protection.[1][4][6] If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][4] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][5][6] Use only outdoors or in a well-ventilated area.[1][4][6] |
| Aquatic Hazard | Harmful to aquatic life.[5] | Avoid release to the environment.[3][5] |
Experimental Protocols: Disposal and Spill Management
The overarching principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Methodology for Routine Disposal of Unused Product and Contaminated Materials:
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for solid this compound waste.
-
Similarly, designate a separate, labeled, and sealed container for liquid waste containing this chemical (e.g., from reaction workups). Ensure the container is compatible with organic solvents.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed bag or container.
-
-
Container Management:
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
All waste must be disposed of at an approved waste disposal plant, likely through controlled incineration or other licensed chemical destruction methods.[2][3][4][5][6][7]
-
Methodology for Accidental Spill Cleanup:
-
Immediate Response:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure the area is well-ventilated.
-
Remove all sources of ignition.[7]
-
-
Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material.[2] Avoid generating dust.[4]
-
Place the collected material into a suitable, labeled container for disposal.[2][7]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbed material and place it in a sealed container for disposal.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Collect all cleanup materials (absorbents, wipes, contaminated PPE) in a sealed bag or container for hazardous waste disposal.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and EHS office, following institutional protocols.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Methyl 2-amino-4-fluorobenzoate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-amino-4-fluorobenzoate was not located. The following information is synthesized from the SDSs of structurally similar compounds, including Methyl 2-amino-5-fluorobenzoate, Methyl 2-amino-4-bromo-6-fluorobenzoate, Methyl 3-amino-2-fluorobenzoate, and 2-Amino-4-fluorobenzoic acid. It is imperative to consult the specific SDS for this compound upon availability and to conduct a thorough risk assessment before handling this chemical.
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Based on analogous compounds, the following PPE is recommended to ensure personal safety when handling this compound.
| PPE Category | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. For significant exposure risk, impervious clothing may be necessary. | Gloves must be inspected prior to use and replaced if damaged. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially in cases of poor ventilation or when handling powders. | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
1. Pre-Handling Preparations:
-
Information and Training: All personnel must be thoroughly familiar with the hazards of the chemical by reviewing this guide and the SDS of analogous compounds.
-
Work Area Setup: Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Gather Materials: Have all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers prepared before starting work.
2. Handling Procedures:
-
Personal Protective Equipment: Don all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Conduct all weighing and transfer operations within a fume hood or other ventilated enclosure.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Handle solutions with the same level of precaution as the solid material.
-
-
General Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
3. Post-Handling Procedures:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of properly.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weigh boats, and paper towels, in a designated solid waste container.
-
-
Disposal Method:
-
All waste must be disposed of through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep or wipe up the material. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water. |
| Large Spill | Evacuate the area. Restrict access to the spill site. Notify your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment. |
Safe Handling and Emergency Workflow
The following diagram illustrates the logical flow for the safe handling of this compound and the appropriate response in case of an emergency.
Caption: Workflow for handling this compound and responding to emergencies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
